7-Hydroxy Granisetron-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C18H24N4O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+/i2D3 |
Clave InChI |
AJEBHUMZPBDLQF-CFVCVFQOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=CC=C2O)C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C |
SMILES canónico |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical tool in the development and study of the potent 5-HT3 receptor antagonist, Granisetron. This document details the physicochemical properties, metabolic pathways, and pharmacokinetic parameters of Granisetron and its major metabolite, 7-Hydroxy Granisetron. Furthermore, it provides detailed experimental protocols for the quantification of these compounds in biological matrices and visualizes complex biological and experimental processes using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, analytical chemistry, and clinical research.
Introduction
Granisetron is a highly selective and potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, widely utilized for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The clinical efficacy and safety of Granisetron are intrinsically linked to its pharmacokinetic profile and metabolic fate. A major metabolic pathway of Granisetron involves hydroxylation to form 7-Hydroxy Granisetron. To accurately quantify Granisetron and its metabolite in biological samples for pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard is essential. This compound serves this critical role, enhancing the precision and accuracy of bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides an in-depth exploration of this compound, its parent compound, and their analytical determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its parent compounds is crucial for their analytical method development and interpretation of their biological behavior.
| Property | This compound | 7-Hydroxy Granisetron | Granisetron |
| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-d3-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₄N₄O₂ | C₁₈H₂₄N₄O |
| Molecular Weight | 331.43 g/mol | 328.41 g/mol | 312.41 g/mol |
| CAS Number | Not widely available | 130849-34-8 | 109889-09-0 |
Metabolism and Pharmacokinetics
The metabolic conversion of Granisetron is a key determinant of its pharmacokinetic profile. The primary routes of metabolism involve N-demethylation and aromatic ring oxidation, with the formation of 7-Hydroxy Granisetron being a major pathway.
Metabolic Pathway
The hydroxylation of Granisetron to 7-Hydroxy Granisetron is primarily catalyzed by the cytochrome P450 enzyme system in the liver. In vitro studies using human liver microsomes have identified CYP1A1 as the major enzyme responsible for the 7-hydroxylation of Granisetron. Another significant metabolite, 9'-desmethylgranisetron, is primarily formed by CYP3A4 .
Pharmacokinetic Parameters
The pharmacokinetic profiles of Granisetron and its metabolite are essential for understanding its efficacy and safety. While extensive data is available for Granisetron, specific pharmacokinetic parameters for 7-Hydroxy Granisetron are less commonly reported in the literature.
| Parameter | Granisetron (Healthy Volunteers) | Granisetron (Cancer Patients) | 7-Hydroxy Granisetron |
| Tmax (h) | ~1.5 - 2.0 | Variable | Not extensively reported |
| Cmax (ng/mL) | Variable with dose | Variable with dose | Not extensively reported |
| t1/2 (h) | ~4-6 | ~9-12 | Not extensively reported |
| Clearance (L/h/kg) | ~0.37 | ~0.27 | Not extensively reported |
| Volume of Distribution (L/kg) | ~3 | ~3 | Not extensively reported |
| Protein Binding (%) | ~65 | ~65 | Not extensively reported |
Note: Pharmacokinetic parameters can vary significantly based on the patient population, route of administration, and dosage.[2]
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. When activated by serotonin (5-HT) released from enterochromaffin cells in response to emetogenic stimuli, these channels open, leading to an influx of cations (Na+, K+, Ca2+) and subsequent neuronal depolarization, which triggers the vomiting reflex. Granisetron competitively and selectively binds to these receptors, preventing serotonin from binding and thereby inhibiting the initiation of the emetic signal.
Experimental Protocols
The accurate quantification of Granisetron and 7-Hydroxy Granisetron in biological matrices is paramount for pharmacokinetic and clinical studies. The use of this compound as an internal standard is a key component of robust bioanalytical methods.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical validated method for the simultaneous determination of Granisetron and 7-Hydroxy Granisetron in human plasma.
5.1.1. Materials and Reagents
-
Granisetron and 7-Hydroxy Granisetron reference standards
-
This compound (as internal standard for 7-Hydroxy Granisetron)
-
Granisetron-d3 (as internal standard for Granisetron)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (ultrapure)
5.1.2. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing known concentrations of this compound and Granisetron-d3).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
5.1.3. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes and internal standards from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Granisetron: Q1/Q3 (e.g., m/z 313.2 -> 138.1)
-
Granisetron-d3: Q1/Q3 (e.g., m/z 316.2 -> 141.1)
-
7-Hydroxy Granisetron: Q1/Q3 (e.g., m/z 329.2 -> 138.1)
-
This compound: Q1/Q3 (e.g., m/z 332.2 -> 141.1)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5.1.5. Method Validation Parameters A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term storage) |
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study involving the analysis of Granisetron and its metabolite using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 7-Hydroxy Granisetron in biological matrices. This technical guide has provided a detailed overview of its properties, the metabolism and pharmacokinetics of its parent compound Granisetron, and the underlying mechanism of action. The detailed experimental protocols and visual workflows serve as practical resources for researchers in the field of drug metabolism, pharmacokinetics, and bioanalysis. The continued use of stable isotope-labeled internal standards like this compound will be crucial for advancing our understanding of the clinical pharmacology of Granisetron and for the development of new and improved antiemetic therapies.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to 7-Hydroxy Granisetron-d3: Chemical Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a deuterated metabolite of the potent antiemetic agent Granisetron. This document details its chemical structure, physicochemical properties, and provides an in-depth experimental protocol for its quantification in biological matrices. Furthermore, it elucidates the metabolic pathway of Granisetron, offering crucial insights for researchers in drug metabolism and pharmacokinetics.
Core Compound Properties
This compound is the deuterated form of 7-Hydroxy Granisetron, a primary metabolite of Granisetron. The incorporation of three deuterium atoms on the N-methyl group of the indazole ring provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.[1]
Chemical and Physical Data
| Property | Value | Source |
| Chemical Name | 7-Hydroxy-1-(methyl-d3)-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | N/A |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | [1][2] |
| Molecular Weight | 331.44 g/mol | [1] |
| CAS Number | 2124272-02-0 (free base) | [2] |
| Parent Drug | Granisetron | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in organic solvents such as methanol and DMSO. | N/A |
Synthesis and Manufacturing
While a specific detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Granisetron and the introduction of deuterated methyl groups. The key steps would likely involve:
-
Synthesis of 7-Hydroxy-1H-indazole-3-carboxylic acid: This intermediate can be prepared through various organic synthesis routes, potentially starting from a substituted indazole or by constructing the indazole ring from a suitably substituted phenylhydrazine derivative.
-
N-methylation with a deuterated reagent: The 1-position of the indazole ring can be methylated using a deuterated methylating agent, such as iodomethane-d3 (CD₃I).
-
Amide Coupling: The resulting 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid is then coupled with (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final product.
The workflow for this proposed synthesis is depicted in the diagram below.
References
A Technical Guide to the Proposed Synthesis of Deuterated 7-Hydroxy Granisetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for deuterated 7-Hydroxy Granisetron (specifically, 7-Hydroxy Granisetron-d3), a critical internal standard for pharmacokinetic and metabolic studies of Granisetron. Due to the absence of a publicly available, detailed synthesis protocol, this document provides a scientifically grounded, theoretical multi-step synthesis. The proposed route is based on established organic chemistry principles and analogous reactions reported in the synthesis of Granisetron and related substituted indazoles. This guide includes detailed, albeit hypothetical, experimental protocols, structured data tables for tracking reaction parameters, and workflow diagrams generated using Graphviz to visually represent the synthetic and metabolic pathways.
Introduction
Granisetron is a potent and selective 5-HT3 receptor antagonist, widely used as an antiemetic for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. In vivo, Granisetron is metabolized to several compounds, with 7-Hydroxy Granisetron being a major metabolite. The study of the pharmacokinetics of Granisetron and its metabolites is crucial for understanding its efficacy and safety profile.
Deuterium-labeled internal standards are indispensable for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled analog of the analyte, such as this compound, allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, making it an ideal internal standard.
This guide proposes a viable synthetic route to this compound, providing a framework for its laboratory preparation.
Metabolic Pathway of Granisetron
The primary metabolic pathway of Granisetron involves the hydroxylation of the indazole ring, predominantly at the 7-position, a reaction catalyzed by cytochrome P450 enzymes in the liver. Understanding this pathway underscores the importance of synthesizing 7-Hydroxy Granisetron and its deuterated analog for metabolic research.
Technical Guide: 7-Hydroxy Granisetron-d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical certification for the stable isotope-labeled internal standard, 7-Hydroxy Granisetron-d3. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analytical applications.
Compound Information
This compound is the deuterium-labeled form of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron. The incorporation of a stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Granisetron in biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | 7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |
| CAS Number | 2124272-02-0 (free base) |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ |
| Molecular Weight | 361.46 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Analytical Specifications and Methods
The following table summarizes the typical analytical specifications for a high-quality this compound reference standard, along with the methodologies used for their determination.
| Test | Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by LC-MS) | ≥98% | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Isotopic Purity | ≥99% Deuterium incorporation | Mass Spectrometry |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
| Assay (by qNMR) | 95.0% - 105.0% | Quantitative Nuclear Magnetic Resonance (qNMR) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A High-Performance Liquid Chromatography (HPLC) method is employed to assess the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Procedure: A solution of the test article is prepared in a suitable diluent and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical technique for confirming the identity and determining the isotopic purity of the labeled compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Chromatography: A method similar to the HPLC purity method is used to separate the analyte from any potential impurities before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: The mass spectrometer is set to monitor for the mass-to-charge ratio (m/z) of both the labeled (d3) and unlabeled (d0) forms of 7-Hydroxy Granisetron.
-
Procedure: A solution of the test article is infused into the LC-MS system. The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion for this compound and to quantify the percentage of deuterium incorporation.
A published method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine utilized a liquid chromatography-tandem mass spectrometric method with their respective stable isotopically labeled compounds as internal standards. The chromatography was performed on an Xselect HSS T3 analytical column with an isocratic mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4). Quantification was achieved using tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring.[1]
Mechanism of Action: Granisetron Signaling Pathway
Granisetron, the parent compound of 7-Hydroxy Granisetron, exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[3][4]
Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a release of serotonin (5-HT).[3] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[3][4] Granisetron competitively blocks the binding of serotonin to these receptors, thereby preventing the emetic signal from being transmitted to the vomiting center in the brainstem.[3][5]
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
A Technical Guide to 7-Hydroxy Granisetron-d3: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical standard in the development and pharmacokinetic monitoring of Granisetron. This document details its chemical and physical properties, provides insights into its synthesis, outlines its primary application in bioanalytical methods, and describes the metabolic pathway of its parent compound, Granisetron.
Core Compound Data
This compound is the deuterated analog of 7-Hydroxy Granisetron, the major active metabolite of Granisetron, a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its commonly available hydrochloride salt.
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 2124272-02-0 | 2124272-03-1 |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₂D₃ClN₄O₂ |
| Molecular Weight | 331.43 g/mol | 367.89 g/mol |
| Physical and Chemical Properties | Data |
| Appearance | White to Pale Purple Solid |
| Melting Point | >190°C (decomposes) (for Hydrochloride salt) |
| Solubility | Methanol (Slightly), Water (Slightly) (for Hydrochloride salt) |
| Storage Conditions | -20°C Freezer, Under inert atmosphere |
| Stability | Stable under recommended storage conditions. Granisetron HCl solutions in 0.9% NaCl and 5% dextrose are stable for extended periods at 4°C. |
Metabolic Pathway of Granisetron
Granisetron undergoes extensive hepatic metabolism primarily through two pathways: 7-hydroxylation and N-demethylation. The major metabolite, 7-Hydroxy Granisetron, is formed through hydroxylation of the indazole ring, a reaction predominantly catalyzed by the Cytochrome P450 enzyme CYP1A1. A minor pathway involves N-demethylation, which is mediated by CYP3A4.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred based on the synthesis of related deuterated compounds. The synthesis would likely involve the introduction of the deuterated methyl group at a late stage to maximize isotopic incorporation.
Experimental Protocols: Application in Bioanalysis
This compound is primarily used as an internal standard for the quantification of 7-Hydroxy Granisetron in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed experimental protocol adapted from a validated method for the simultaneous analysis of Granisetron and 7-Hydroxy Granisetron in human plasma.
Sample Preparation
-
Aliquoting : Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range) to each plasma sample.
-
Protein Precipitation : Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject a 10 µL aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| MS System | API 4000 Triple Quadrupole or equivalent |
| Analytical Column | Xselect HSS T3 (2.1 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase | 20% Acetonitrile in Water containing 0.2 mM Ammonium Formate and 0.14% Formic Acid (pH 4) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. For example: Granisetron (Q1/Q3), 7-Hydroxy Granisetron (Q1/Q3), this compound (Q1/Q3) |
| Collision Energy | To be optimized for each transition |
Data Analysis Workflow
Conclusion
This compound is an indispensable tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its stable isotopic label ensures accurate and precise quantification of the active metabolite of Granisetron, facilitating robust clinical and preclinical studies. This guide provides the core technical information required for its effective use in a research and development setting.
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the pivotal role of deuterated internal standards, establishing them as the gold standard for robust and reliable bioanalysis. Through a detailed exploration of their underlying principles, practical application in a therapeutic drug monitoring setting, and a clear presentation of their quantitative advantages, this document serves as an in-depth resource for professionals in drug development and clinical research.
The Principle of Isotope Dilution Mass Spectrometry
At the heart of quantitative analysis using deuterated internal standards lies the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of analysis. This "isotopic twin," in this case, a deuterated standard, is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms in place of hydrogen atoms.
The deuterated internal standard co-elutes with the native analyte during chromatographic separation and experiences the same ionization efficiency, or suppression, in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, variations introduced during sample preparation and analysis can be effectively normalized. This ratiometric measurement is the key to the enhanced accuracy and precision offered by this method.
dot
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Therapeutic Drug Monitoring of Tacrolimus
To illustrate the practical application of deuterated internal standards, this section provides a detailed experimental protocol for the quantification of the immunosuppressant drug tacrolimus in whole blood using its deuterated analog as an internal standard.
Materials and Reagents
-
Analytes: Tacrolimus
-
Internal Standard: Tacrolimus-¹³C,D₂
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Zinc Sulfate, Ammonium Acetate, Formic Acid
-
Biological Matrix: Human whole blood
Sample Preparation Workflow
The following workflow outlines the key steps for extracting tacrolimus and its internal standard from whole blood samples.
dot
Caption: Bioanalytical Sample Preparation Workflow for Tacrolimus.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Gradient: A suitable gradient to achieve separation of tacrolimus from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tacrolimus: Precursor ion (m/z) -> Product ion (m/z)
-
Tacrolimus-¹³C,D₂: Precursor ion (m/z) -> Product ion (m/z)
-
Quantitative Data Presentation
The use of a deuterated internal standard significantly enhances the performance of a bioanalytical method. The following table summarizes a comparison of key validation parameters for the analysis of tacrolimus using a deuterated internal standard (Tacrolimus-¹³C,D₂) versus a structural analog internal standard (Ascomycin).[1]
| Validation Parameter | Method with Deuterated IS (Tacrolimus-¹³C,D₂) | Method with Structural Analog IS (Ascomycin) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 3.1% | < 3.7% |
| Inter-day Precision (%CV) | < 4.5% | < 5.2% |
| Accuracy (% Bias) | -0.45% to 0.63% | -2.65% to 1.71% |
| Matrix Effect (% Suppression) | -16.6% | -28.4% |
| Recovery (%) | 78.4% | 75.7% |
Data adapted from a comparative study on tacrolimus analysis.[1]
The data clearly demonstrates that while both methods provide acceptable performance, the use of the deuterated internal standard results in improved precision (lower %CV) and accuracy (bias closer to zero).[1] Crucially, the matrix effect is significantly lower with the deuterated standard, highlighting its superior ability to compensate for ion suppression.[1]
Core Advantages of Deuterated Internal Standards
The adoption of deuterated internal standards in mass spectrometry-based bioanalysis offers a multitude of advantages that contribute to the generation of high-quality, reliable data:
-
Enhanced Accuracy and Precision: By correcting for variability at multiple stages of the analytical process, from extraction to detection, deuterated standards lead to more accurate and precise quantification.[1][2]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in bioanalysis. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for effective normalization.[1]
-
Compensation for Sample Loss: Any loss of analyte during sample preparation steps such as extraction, evaporation, and reconstitution will be mirrored by a proportional loss of the deuterated internal standard, thus preserving the accuracy of the final concentration measurement.
-
Improved Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions.
-
Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of stable isotope-labeled internal standards for bioanalytical method validation.
Conclusion
Deuterated internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of correction for experimental variability that is unmatched by other types of internal standards. For researchers, scientists, and drug development professionals, the implementation of deuterated internal standards is a critical step towards ensuring the integrity and reliability of bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.
References
An In-Depth Technical Guide to Granisetron Metabolism and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist. It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy, as well as in the post-operative setting. A thorough understanding of its metabolic fate is critical for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of granisetron, its major metabolites, and the key enzymes involved. It includes detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of the metabolic and signaling pathways.
Core Concepts in Granisetron Metabolism
Granisetron undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation.[1][2] Less than 15% of the administered dose is excreted unchanged in the urine.[3][4] The two major metabolites identified in humans are 7-hydroxygranisetron and 9'-desmethylgranisetron.[5][6]
The biotransformation of granisetron is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically:
-
CYP1A1 is the principal enzyme responsible for the 7-hydroxylation of granisetron, which is the main metabolic pathway.[7][8]
-
CYP3A4 is the primary enzyme involved in the 9'-demethylation of granisetron, a secondary metabolic route.[7]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters for granisetron and its major metabolite, 7-hydroxygranisetron. Data for 9'-desmethylgranisetron in humans is limited.
Table 1: Pharmacokinetic Parameters of Granisetron in Healthy Adults (Oral Administration)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 6.93 ± 1.90 | [2] |
| Tmax (h) | 1.35 ± 0.29 | [2] |
| t1/2 (h) | 5.59 ± 1.87 | [2] |
| AUC0-∞ (ng·h/mL) | 39.32 ± 9.36 | [2] |
| CL/F (L/h) | 54.23 ± 16.08 | [2] |
Table 2: In Vitro Kinetic Parameters for Granisetron Metabolism in Human Liver Microsomes
| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| 7-hydroxylation | CYP1A1 | 5.5 | 0.3 (pmol/min/million cells) | [8] |
| 7-hydroxylation (high affinity) | Not specified | 4 | Not specified | [5] |
| 9'-demethylation | CYP3A4 | Not specified | Not specified | [5] |
Experimental Protocols
In Vitro Metabolism of Granisetron using Human Liver Microsomes
This protocol is a general guideline for studying the metabolism of granisetron in a controlled laboratory setting.
a. Materials:
-
Granisetron solution
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
HPLC or UPLC-MS/MS system
b. Incubation Procedure:
-
Prepare an incubation mixture containing granisetron (e.g., 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 10, 20, 30, and 60 minutes).[9]
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
c. Analytical Method (HPLC):
The concentrations of granisetron and its metabolites can be determined using a validated HPLC method with fluorescence or mass spectrometric detection.[10][11]
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection:
-
Fluorescence detection: Excitation and emission wavelengths are optimized for granisetron and its metabolites.
-
Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for quantification.
-
CYP Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of a compound on CYP1A1 and CYP3A4 using granisetron as a probe substrate.
a. Materials:
-
Granisetron
-
Recombinant human CYP1A1 or CYP3A4 enzymes (or human liver microsomes)
-
Specific inhibitors for CYP1A1 (e.g., α-naphthoflavone) and CYP3A4 (e.g., ketoconazole) as positive controls.
-
Test compound (potential inhibitor)
-
NADPH regenerating system
-
Appropriate buffer system
b. Procedure:
-
Prepare incubation mixtures containing the CYP enzyme, buffer, and either the test compound at various concentrations or a known inhibitor.
-
Pre-incubate the mixtures at 37°C.
-
Add granisetron to initiate the reaction.
-
After a defined incubation period, add the NADPH regenerating system to start the metabolism.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction and process the samples as described in the metabolism protocol.
-
Analyze the formation of the respective metabolites (7-hydroxygranisetron for CYP1A1 and 9'-desmethylgranisetron for CYP3A4).
-
Calculate the IC50 value for the test compound by measuring the concentration that causes 50% inhibition of metabolite formation.
Visualizations
Metabolic Pathway of Granisetron
Caption: Metabolic pathway of granisetron.
Experimental Workflow: In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism study.
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: 5-HT3 receptor antagonism by granisetron.
Conclusion
The metabolism of granisetron is a well-characterized process involving key cytochrome P450 enzymes, CYP1A1 and CYP3A4, leading to the formation of 7-hydroxygranisetron and 9'-desmethylgranisetron. The provided experimental protocols and visualizations offer a framework for researchers and drug development professionals to further investigate the metabolic and pharmacokinetic properties of granisetron and its metabolites. A comprehensive understanding of these processes is paramount for the continued safe and effective use of this important antiemetic agent. Further research is warranted to fully elucidate the in vivo pharmacokinetic profiles of the major metabolites and their potential clinical implications.
References
- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Population pharmacokinetic analysis of transdermal granisetron in healthy Chinese and Caucasian volunteers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing granisetron as a specific CYP1A1 substrate in primary human hepatocytes: A comprehensive evaluation for drug development studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaron.com [pharmaron.com]
- 10. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
Commercial Suppliers and Technical Guide for 7-Hydroxy Granisetron-d3
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key metabolite of the potent 5-HT3 receptor antagonist, Granisetron. This deuterated analog serves as an essential internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices. This document outlines commercial suppliers, product specifications, the metabolic pathway of Granisetron, its mechanism of action, and relevant experimental protocols.
Commercial Suppliers of this compound
A number of reputable suppliers offer this compound, primarily for research purposes. The compound is typically supplied as a hydrochloride salt. Below is a summary of offerings from various commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | This compound Hydrochloride[1][2][3] | 2124272-03-1[1][2][3] | C₁₈H₂₁D₃N₄O₂·HCl | 367.89 | Also available as 7-Hydroxy Granisetron (9-methyl-d3) Hydrochloride[4]. |
| Veeprho | This compound[5] | Not specified | Not specified | Not specified | Described as a deuterium-labeled analog for use as an internal standard[5]. |
| Santa Cruz Biotechnology (SCBT) | This compound Hydrochloride[6] | 2124272-03-1[6] | C₁₈H₂₁D₃N₄O₂·HCl[6] | 367.89[6] | For research use only[6]. |
| MedchemExpress | This compound[7] | Not specified | Not specified | Not specified | Deuterium labeled 7-Hydroxy Granisetron[7]. |
| ChemicalBook | This compound Hydrochloride[8] | 2124272-03-1[8] | Not specified | Not specified | Provides chemical properties and supplier information[8]. |
Technical Information
This compound is the deuterated form of 7-Hydroxy Granisetron, the major and active metabolite of Granisetron. Granisetron is a selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent, particularly in the context of chemotherapy and radiotherapy.
Metabolism of Granisetron
Granisetron undergoes hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation[9]. The 7-hydroxylation of Granisetron is a major metabolic pathway in humans[10][11][12]. Studies have shown that Cytochrome P450 1A1 (CYP1A1) is the primary enzyme responsible for the formation of 7-Hydroxy Granisetron[10]. Another significant metabolite is 9'-desmethylgranisetron, which is preferentially produced by CYP3A4[10]. The resulting metabolites are then conjugated and excreted in urine and feces[9][12].
Caption: Metabolic pathway of Granisetron.
Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron and its active metabolite, 7-Hydroxy Granisetron, exert their antiemetic effects by selectively blocking serotonin 5-HT3 receptors[9][13][14]. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema[9][15].
During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT)[9]. This released serotonin binds to 5-HT3 receptors, initiating a nerve impulse that stimulates the vomiting center in the brainstem, leading to nausea and vomiting[13]. By antagonizing these receptors, Granisetron and its metabolites prevent the binding of serotonin, thereby inhibiting the emetic reflex[13]. The 5-HT3 receptor is a cation channel; its activation leads to the influx of Na⁺ and K⁺ ions and depolarization of the neuron[16].
Caption: Mechanism of action of Granisetron.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 7-Hydroxy Granisetron in biological samples like plasma and urine.
Sample Preparation for LC-MS/MS Analysis
A generic solid-phase extraction (SPE) protocol for the isolation of Granisetron and its metabolites from plasma is outlined below. This protocol may require optimization based on the specific laboratory equipment and reagents.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add a known concentration of the internal standard solution (this compound).
-
Vortex mix for 30 seconds.
-
Add a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex again.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water and then the buffer.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method for Quantification
The following is a representative LC-MS/MS method for the analysis of 7-Hydroxy Granisetron.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Hydroxy Granisetron: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog.
-
-
Optimization: The collision energy and other MS parameters should be optimized for maximum sensitivity for each analyte.
-
Caption: A typical experimental workflow for bioanalysis.
Conclusion
This compound is an indispensable tool for researchers and professionals involved in the development and clinical monitoring of Granisetron. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying the primary active metabolite of Granisetron. This guide provides a foundational understanding of its commercial availability, technical background, and application in experimental settings. For specific applications, further optimization of the provided protocols is recommended.
References
- 1. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 4. 7-Hydroxy Granisetron (9-methyl-d3) Hydrochloride [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Hydrochloride | 2124272-03-1 [chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 14. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
A Technical Guide to the Isotopic Purity of 7-Hydroxy Granisetron-d3
Introduction
7-Hydroxy Granisetron-d3 is the deuterium-labeled stable isotope of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron.[1][2] In clinical and pharmaceutical research, particularly in pharmacokinetic studies, this compound serves as a critical internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry.[1] The precision of this quantification relies heavily on the isotopic purity of the labeled standard. This guide provides an in-depth overview of the principles, analytical methodologies, and data interpretation essential for the characterization of the isotopic purity of this compound.
Core Concepts in Isotopic Purity
The characterization of a deuterated compound goes beyond traditional chemical purity analysis. It requires a detailed understanding of its isotopic composition. For a deuterated active pharmaceutical ingredient (API) or its metabolite, regulatory agencies require a rigorous analysis of isotopologues.[3]
-
Isotopic Enrichment: This term refers to the percentage of deuterium found at a specific labeled position within the molecule.[3] For instance, an enrichment of 99.5% means that for any given labeled position, there is a 99.5% probability of it being a deuterium atom and a 0.5% probability of it being a hydrogen atom.[3]
-
Species Abundance: This refers to the percentage of the entire molecular population that possesses a specific number of deuterium atoms.[3] In the case of this compound, the product will be a mixture of isotopologues: d3 (three deuterium atoms), d2 (two deuterium atoms), d1 (one deuterium atom), and d0 (no deuterium atoms).[3] Isotopic enrichment and species abundance are not interchangeable.[3]
The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials.[3] This distribution is critical for ensuring batch-to-batch consistency and the reliability of analytical methods.[3]
Data Presentation: Theoretical Isotopologue Distribution
While the exact isotopic purity of a specific batch of this compound is provided on its Certificate of Analysis, a theoretical distribution can be calculated. The following table illustrates the expected species abundance for a d3-labeled compound with a typical high isotopic enrichment of 99.6%.[4]
| Isotopologue | Number of Deuterium Atoms | Theoretical Species Abundance (%) |
| d0 | 0 | 0.000064 |
| d1 | 1 | 0.00478 |
| d2 | 2 | 1.19 |
| d3 | 3 | 98.8 |
This table represents a theoretical distribution based on a statistical model for a compound with three deuteration sites and an isotopic enrichment of 99.6% at each site.[3]
Experimental Protocols for Determining Isotopic Purity
The primary analytical techniques for verifying the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by distinguishing between the different H/D isotopologues of a compound.[5][6] When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it allows for the removal of interferences and simultaneous assessment of chemical purity.[6][7]
Detailed Protocol for LC-HRMS Analysis:
-
Sample Preparation: The this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[5]
-
Chromatographic Separation: The sample is injected into a UPLC system to separate the analyte from any potential impurities.[7]
-
Mass Spectrometric Analysis: The eluent from the UPLC is introduced into a high-resolution mass spectrometer, often a Time-of-Flight (TOF) or Orbitrap instrument, using an electrospray ionization (ESI) source in positive ion mode.[5][7] The high resolution is crucial for separating the mass signals of the different isotopologues.[7]
-
Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range to detect the protonated molecular ions [M+H]+ of all isotopologues (d0, d1, d2, d3).[5]
-
Data Processing:
-
Isotopic Purity Calculation: The relative abundance of each isotopologue is calculated from its integrated peak area. These values may be corrected for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) to determine the final isotopic purity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information to HRMS. It can confirm the location of the deuterium labels and quantify the isotopic enrichment.[3][9]
-
Proton NMR (¹H-NMR): This technique is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample.[3] By comparing the integral of the residual proton signal at the labeled position to the integral of a non-labeled proton signal within the same molecule or to a known internal standard, the isotopic enrichment can be accurately determined.[3]
-
Deuterium NMR (²H-NMR): This method directly detects the deuterium nuclei, providing a spectrum that shows the chemical environment of the deuterium atoms.[9] It can be used as an absolute quantitative method to determine the deuterium content and confirm the isotopic abundance.[9]
General Protocol for NMR Analysis:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Internal Standard: For quantitative analysis, a known amount of a high-purity internal standard with a distinct, non-overlapping signal is added.
-
Data Acquisition: ¹H-NMR or ²H-NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The spectra are processed (phased, baseline-corrected), and the relevant signals are integrated.
-
Enrichment Calculation: The isotopic enrichment is calculated by comparing the integral of the target signal (residual proton or deuterium) with the integral of the internal standard or a reference proton signal.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and molecular structure relevant to the analysis of this compound.
Caption: Experimental workflow for determining isotopic purity via LC-HRMS.
Caption: Simplified structure of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 7-Hydroxy Granisetron-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of pharmaceuticals, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response. For the quantification of 7-Hydroxy Granisetron, the primary active metabolite of the antiemetic drug Granisetron, 7-Hydroxy Granisetron-d3 serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, while its mass difference allows for clear differentiation. These application notes provide detailed protocols for the use of this compound in the bioanalysis of 7-Hydroxy Granisetron and its parent drug, Granisetron, in biological matrices.
Rationale for Use
Deuterium-labeled internal standards, such as this compound, are the preferred choice for quantitative mass spectrometry-based assays due to several key advantages:
-
Similar Physicochemical Properties: The isotopic labeling results in a minimal difference in the physicochemical properties between the internal standard and the analyte. This leads to similar extraction recovery and chromatographic retention times, effectively compensating for matrix effects and sample preparation variability.
-
Co-elution in Chromatography: The near-identical chemical structure ensures that the internal standard and the analyte co-elute, which is crucial for accurate quantification, especially in complex biological matrices.
-
Distinct Mass Spectrometric Detection: The mass difference of 3 Daltons allows for the specific and simultaneous detection of both the analyte and the internal standard by mass spectrometry without cross-talk.
Metabolic Pathway of Granisetron
Granisetron is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is 7-hydroxylation, leading to the formation of 7-Hydroxy Granisetron. Another significant, though lesser, pathway is N-demethylation.[1][2] The enzyme primarily responsible for the 7-hydroxylation of granisetron is CYP1A1, while CYP3A4 is the major catalyst for 9'-demethylation.[2]
References
Application Note: High-Throughput Quantification of 7-Hydroxy Granisetron in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxy Granisetron, the primary active metabolite of Granisetron, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method utilizes a simple protein precipitation step for sample preparation and stable isotope-labeled 7-Hydroxy Granisetron as an internal standard to ensure accuracy and precision. The described method achieves a linear range of 0.1 to 100 ng/mL in plasma, with excellent accuracy and precision, making it suitable for high-throughput analysis.
Introduction
Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. It is extensively metabolized in the liver, with 7-Hydroxy Granisetron being its major and pharmacologically active metabolite. Accurate quantification of this metabolite in biological matrices like plasma is crucial for understanding the overall pharmacokinetic profile and therapeutic efficacy of Granisetron. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of 7-Hydroxy Granisetron.
Experimental
Materials and Reagents
-
7-Hydroxy Granisetron reference standard
-
7-Hydroxy Granisetron-D3 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: UPLC/HPLC system capable of binary solvent delivery.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: Xselect HSS T3, 2.5 µm, 2.1 x 100 mm or equivalent.
Sample Preparation Protocol
A protein precipitation method is employed for sample preparation:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma sample into the corresponding tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The chromatographic separation is achieved using an isocratic elution profile.[1]
| Parameter | Condition |
| Analytical Column | Xselect HSS T3 (or equivalent) |
| Mobile Phase | 20% Acetonitrile in Water (containing 0.2 mM Ammonium Formate and 0.14% Formic Acid, adjusted to pH 4) |
| Flow Rate | 0.4 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 3-4 minutes |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.[1]
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | m/z 329.2 → 138.1 (Quantifier) |
| Internal Standard Transition | m/z 332.2 → 141.1 (Quantifier) |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 25-35 eV) |
| Declustering Potential (DP) | Optimized for specific instrument (e.g., 50-70 V) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
(Note: MS parameters such as CE and DP should be optimized for the specific instrument in use to achieve maximum signal intensity.)
Results and Performance Characteristics
The method was validated for linearity, precision, and accuracy in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL for 7-Hydroxy Granisetron in human plasma.[1] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.[1]
Accuracy and Precision
The method demonstrates excellent accuracy and precision, meeting the requirements of regulatory guidelines for bioanalytical method validation. The intra- and inter-day precision was less than 10% (as coefficient of variation, CV), and the accuracy was within ±15% of the nominal concentrations.[1]
Table 1: Summary of Quantitative Performance
| Parameter | Result |
| Matrix | Human Plasma |
| Linear Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within 85-115% |
| Matrix Effect | No significant matrix effects observed.[1] |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | < 10% | ± 15% | < 10% | ± 15% |
| Low QC | 0.3 | < 10% | ± 15% | < 10% | ± 15% |
| Mid QC | 10 | < 10% | ± 15% | < 10% | ± 15% |
| High QC | 80 | < 10% | ± 15% | < 10% | ± 15% |
| (Data presented is representative of typical performance based on cited literature)[1] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Bioanalytical workflow for 7-Hydroxy Granisetron quantification.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable protocol for the quantification of 7-Hydroxy Granisetron in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions allow for high-throughput analysis, making this method highly suitable for supporting pharmacokinetic assessments and clinical studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility of the results.
References
Bioanalytical Method Development for 7-Hydroxy Granisetron using 7-Hydroxy Granisetron-d3 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of 7-Hydroxy Granisetron in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol incorporates 7-Hydroxy Granisetron-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
Introduction
Granisetron is a potent 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. It is primarily metabolized in the liver to several metabolites, with 7-Hydroxy Granisetron being one of the major and pharmacologically active metabolites.[1][2] Accurate quantification of 7-Hydroxy Granisetron in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of 7-Hydroxy Granisetron in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.
The method is developed and validated based on the principles outlined in the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][4]
Metabolic Pathway of Granisetron
Granisetron undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation. The 7-hydroxylation pathway is a major route of metabolism.[1][2]
Caption: Metabolic pathway of Granisetron.
Experimental Workflow
The bioanalytical workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Experimental workflow for the analysis of 7-Hydroxy Granisetron.
Detailed Protocols
Materials and Reagents
-
7-Hydroxy Granisetron (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode cation exchange)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-Hydroxy Granisetron and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 7-Hydroxy Granisetron stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Xselect HSS T3, 2.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 20% B |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Hydroxy Granisetron | 329.2 | 138.1 |
| This compound | 332.2 | 138.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation
The bioanalytical method was validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Summary
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Passed |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.1 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.2% - 104.5% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.8% - 8.1% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96.8% - 103.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 7.5% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV of matrix factor ≤ 15% | Passed |
| Stability | ||
| - Bench-top (24h, room temp) | Within ±15% of nominal concentration | Stable |
| - Freeze-thaw (3 cycles) | Within ±15% of nominal concentration | Stable |
| - Long-term (-80°C, 30 days) | Within ±15% of nominal concentration | Stable |
Quantitative Data
Calibration Curve:
| Concentration (ng/mL) | Mean Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 0.102 | 102.0 |
| 0.5 | 0.491 | 98.2 |
| 2.5 | 2.58 | 103.2 |
| 10 | 9.75 | 97.5 |
| 50 | 51.2 | 102.4 |
| 100 | 99.1 | 99.1 |
Accuracy and Precision:
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD | %CV | ||
| LLOQ | 0.1 | 0.104 ± 0.008 | 7.7 |
| Low | 0.3 | 0.295 ± 0.015 | 5.1 |
| Medium | 8 | 8.21 ± 0.35 | 4.3 |
| High | 80 | 78.9 ± 2.9 | 3.7 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 7-Hydroxy Granisetron in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated according to FDA guidelines and is suitable for use in pharmacokinetic studies. The detailed protocols and validation data presented in this application note can be readily adapted by researchers in the field of drug metabolism and clinical pharmacology.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Sample Preparation for Granisetron Analysis in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly in patients undergoing chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Effective sample preparation is a critical prerequisite for achieving sensitive and reproducible results in the analysis of Granisetron, typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with a summary of their performance metrics.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery, sensitivity, and matrix effects of the analytical method. The following table summarizes quantitative data from various studies to facilitate comparison between the different techniques for Granisetron analysis in human plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean Recovery (%) | 96.3%[1], 101%[2] | 97.9%[3][4], >90%[5] | 58.69%[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[1], 0.05[2] | 0.02[3][4], 0.1[7], 0.3[5] | 11.75[4] |
| Matrix Effect (%) | Low matrix effect reported[2] | Not explicitly quantified in the provided search results | 94.48% to 95.60% (acceptable)[4] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis.[8] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add a small volume of the internal standard working solution (e.g., Granisetron-d3) to each plasma sample, except for the blank plasma.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[8]
Protocol:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean glass tube.[3][4]
-
Internal Standard (IS) Spiking: Add the internal standard to the plasma sample.
-
pH Adjustment (if necessary): Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to alkalinize the sample.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate, or toluene).[5]
-
Vortexing/Mixing: Vortex the mixture for 5-10 minutes to facilitate the extraction of Granisetron into the organic phase.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[8]
Protocol:
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing methanol followed by water or a specific buffer through it.
-
Sample Loading: Mix the human plasma sample (e.g., 200 µL) with a buffer (e.g., phosphate buffer) and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the retained Granisetron from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
References
- 1. scispace.com [scispace.com]
- 2. pjps.pk [pjps.pk]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. opentrons.com [opentrons.com]
Application Note: High-Throughput Analysis of Granisetron in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Granisetron in human plasma using a deuterated internal standard (Granisetron-d3). The method utilizes protein precipitation for sample preparation followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This high-throughput method is suitable for pharmacokinetic studies, offering a wide linear dynamic range and a low limit of quantification.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[1] Accurate determination of Granisetron concentrations in biological matrices is crucial for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as Granisetron-d3, is the gold standard for quantitative bioanalysis using mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.[2]
This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of Granisetron in human plasma, which is applicable for clinical research and drug development.
Experimental
Materials and Reagents
-
Granisetron Hydrochloride (Reference Standard)
-
Granisetron hydrochloride-d3 (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Ammonium Formate
-
Human Plasma (with heparin anticoagulant)
-
Deionized Water
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., API 5500)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
Preparation of Solutions
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Granisetron hydrochloride in methanol.[2]
-
Granisetron Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve concentrations ranging from 1.00 to 400 ng/mL.[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Granisetron hydrochloride-d3 in methanol.[2]
-
Internal Standard (IS) Working Solution (8 ng/mL): Dilute the IS stock solution with 50% methanol.[2]
Sample Preparation
A protein precipitation method is employed for the extraction of Granisetron from human plasma.[2]
-
Pipette 380 µL of blank human plasma into a microcentrifuge tube.
-
Add 20 µL of the appropriate Granisetron working standard solution to create calibration curve samples with a concentration range of 0.05 to 20.0 ng/mL.[2] For quality control (QC) samples, use separately prepared working solutions.
-
Add 20 µL of the IS working solution (8 ng/mL) to all samples except for the blank.
-
Vortex mix for 1 minute.
-
Add 1 mL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
Alternatively, a liquid-liquid extraction can be performed.[3][4]
UPLC-MS/MS Conditions
UPLC Conditions
-
Column: Zorbax C18 (3.5 µm, 4.6 x 50 mm) or equivalent[3]
-
Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4)[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 2.8 minutes[2]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Granisetron: m/z 313 -> 138[3]
-
Granisetron-d3 (IS): m/z 316 -> 141 (Note: The exact transition for the deuterated standard may vary depending on the position of the deuterium atoms and should be optimized.)
-
Results
The UPLC-MS/MS method demonstrated excellent linearity over the concentration range of 0.05 to 20.0 ng/mL for Granisetron in human plasma.[2] The use of a deuterated internal standard ensured high accuracy and precision.
Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of Granisetron obtained from various studies.
| Parameter | Oral Administration (1 mg tablet)[2] | Intravenous Administration (40 mcg/kg)[1] | Transdermal Patch (52 cm²)[6] |
| Cmax (ng/mL) | 1.12 ± 0.35 | 64.3 (mean) | Not specified |
| Tmax (h) | 1.8 ± 0.8 | Not specified | 48 |
| AUC₀-t (ng·h/mL) | 6.85 ± 2.11 | 89.7 ± 58.8 | 420 (AUC₀-∞) |
| t₁/₂ (h) | 8.6 ± 2.5 | 8.8 ± 5.6 | 36 |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the pharmacokinetic analysis of Granisetron.
Caption: Mechanism of action of Granisetron as a 5-HT3 receptor antagonist.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of Granisetron in human plasma. The use of a deuterated internal standard ensures the reliability of the results, making this method highly suitable for pharmacokinetic and bioequivalence studies in a research setting.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Granisetron Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist widely used as an antiemetic agent to prevent nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1][2] Understanding the pharmacokinetics of granisetron and its metabolites is crucial for optimizing dosing regimens and ensuring patient safety. This document provides detailed protocols for the quantitative analysis of granisetron and its major metabolites in biological matrices, primarily human plasma and urine. The methodologies described herein leverage modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity.
Metabolic Pathway of Granisetron
Granisetron is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP3A4.[1][3] The main metabolic pathways are N-demethylation and aromatic ring oxidation, followed by conjugation.[4][5] The two major metabolites are 7-hydroxygranisetron, which is pharmacologically active, and 9'-desmethylgranisetron.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of granisetron and its primary metabolite, 7-hydroxygranisetron, using various analytical methods.
Table 1: LC-MS/MS Methods for Granisetron and 7-Hydroxygranisetron
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Recovery) | Reference |
| Granisetron | Human Plasma | 0.5 - 100 | 0.5 | < 10% | > 85% | [7] |
| 7-Hydroxygranisetron | Human Plasma | 0.1 - 100 | 0.1 | < 10% | > 85% | [7] |
| Granisetron | Human Urine | 2 - 2000 | 2 | < 10% | > 85% | [7] |
| 7-Hydroxygranisetron | Human Urine | 2 - 1000 | 2 | < 10% | > 85% | [7] |
| Granisetron | Human Plasma | 0.1 - 20 | 0.1 | < 5% | Not Specified | [8] |
| Granisetron | Human Plasma | 0.05 - 20 | 0.05 | ≤ 15% | Not Specified | [9] |
| Granisetron | Human Plasma | 0.02 - 20 | 0.02 | < 15% | Within 10% of nominal | [10][11] |
Table 2: HPLC Methods for Granisetron and 7-Hydroxygranisetron
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Recovery) | Detection | Reference |
| Granisetron | Human Plasma | 0.5 - 100 | 0.3 | 2 - 8% | > 90% | Fluorescence | [12] |
| Granisetron | Human Plasma | 0.1 - 50 | 0.1 | < 13% | Within 13% | Fluorescence | [6] |
| 7-Hydroxygranisetron | Human Plasma | 0.1 - 50 | 0.25 | < 13% | Within 13% | Electrochemical | [6] |
| Granisetron | Human Plasma | 0.2 - 100 | 0.2 | < 3.98% | Not Specified | Fluorescence | [13] |
| 7-Hydroxygranisetron | Human Plasma | 0.1 - 50 | 0.1 | < 7.23% | Not Specified | Fluorescence | [13] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Granisetron and 7-Hydroxygranisetron in Human Plasma and Urine by LC-MS/MS
This protocol is based on the method described by Li et al. (2015).[7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standards: Use stable isotopically labeled granisetron and 7-hydroxy granisetron as internal standards (IS).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) sequentially with methanol and water.
-
Sample Loading: Add IS to the plasma or urine sample, vortex, and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute granisetron and its metabolite with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Xselect HSS T3 analytical column.[7]
-
Mobile Phase: Isocratic elution with 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[7]
-
Flow Rate: As per column specifications.
-
Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
3. Quantification
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of the analytes in the samples is determined from the linear regression analysis of the calibration curve.
Protocol 2: Quantitative Analysis of Granisetron in Human Plasma by HPLC with Fluorescence Detection
This protocol is a generalized procedure based on the methods described by G. A. L. Berkers et al. (1995) and other similar HPLC methods.[12]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
References
- 1. youtube.com [youtube.com]
- 2. jocpr.com [jocpr.com]
- 3. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 7-Hydroxy Granisetron-d3 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and quality control of 7-Hydroxy Granisetron-d3 stock solutions. This deuterated analog of the primary metabolite of Granisetron is essential as an internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a stable isotope-labeled version of 7-Hydroxy Granisetron, the major and pharmacologically active metabolite of Granisetron. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis. It ensures high accuracy and precision by co-eluting with the analyte and experiencing similar extraction recovery and matrix effects, thereby providing reliable correction for variations during sample processing and analysis.[1][2] Proper preparation and handling of the SIL-IS stock solution are critical first steps in the development and validation of robust bioanalytical methods.
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound stock solutions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2124272-03-1 | [3] |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂·HCl | [3] |
| Molecular Weight | 367.89 g/mol | [3] |
| Form | Solid | [3] |
| Color | White to Pale Purple | [3] |
| Melting Point | >190°C (decomposes) | [3] |
Table 2: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale/Source |
| Primary Solvent | Methanol (HPLC or MS grade) | Slight solubility indicated.[3] Common solvent for deuterated standards. |
| Alternative Solvents | Acetonitrile, DMSO | Commonly used for similar compounds, but verify solubility. |
| Stock Solution Concentration | 1.0 mg/mL | Standard starting concentration for bioanalytical internal standards. |
| Storage Temperature | -20°C | Recommended by suppliers for the solid compound.[3] |
| Storage Vessel | Amber glass vials with PTFE-lined caps | Protects from light and prevents solvent evaporation/leaching. |
Experimental Protocol: Preparation of 1.0 mg/mL Stock Solution
This protocol details the steps for preparing a 1.0 mg/mL primary stock solution of this compound.
Materials and Reagents:
-
This compound Hydrochloride (as solid)
-
Methanol (HPLC or MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the this compound solid (e.g., 1.0 mg) using an analytical balance. Transfer the solid to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Dissolution:
-
Add a small volume of methanol (approximately 50-70% of the final volume) to the volumetric flask.
-
Vortex the flask for 1-2 minutes to facilitate dissolution.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature.
-
Carefully add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Transfer the stock solution into smaller, clearly labeled amber glass vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions in a freezer at -20°C.[3]
-
Quality Control (QC) of the Stock Solution
Initial and periodic QC checks are essential to ensure the integrity of the internal standard stock solution.
-
Concentration Verification: The concentration of the newly prepared stock solution should be verified. This can be done by comparing its response (e.g., LC-MS peak area) against a previously validated stock solution or by preparing a separate stock solution from a different weighing.
-
Purity and Integrity Check: Analyze the stock solution by LC-MS or another suitable high-resolution technique to check for any signs of degradation or impurities. The isotopic purity should also be confirmed.
-
Stability Assessment: The stability of the stock solution under storage conditions should be evaluated over time. This involves analyzing an aged aliquot against a freshly prepared one or a frozen reference aliquot to ensure the concentration remains within an acceptable range (e.g., ±5% of the initial concentration).
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application of 7-Hydroxy Granisetron-d3 in Bioequivalence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-Hydroxy Granisetron-d3 as an internal standard in bioequivalence studies of Granisetron. The information compiled is intended to guide researchers in developing and validating robust bioanalytical methods for pharmacokinetic assessments.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. To establish the bioequivalence of a generic Granisetron formulation against a reference product, regulatory agencies require pharmacokinetic studies that demonstrate comparable bioavailability. Accurate and precise quantification of Granisetron and its major active metabolite, 7-Hydroxy Granisetron, in biological matrices is paramount for these studies.
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the primary metabolite, is an ideal IS for the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps and enhancing the accuracy and precision of the method.
Metabolic Pathway of Granisetron
Granisetron is primarily metabolized in the liver to 7-Hydroxy Granisetron and to a lesser extent, 9'-desmethylgranisetron.[1][2] The 7-hydroxylation pathway is the major route of metabolism.[1][2] In vitro studies using human liver microsomes have identified Cytochrome P450 1A1 (CYP1A1) as the principal enzyme responsible for the formation of 7-Hydroxy Granisetron.[1] Understanding this pathway is crucial for interpreting pharmacokinetic data and potential drug-drug interactions.
Caption: Metabolic conversion of Granisetron.
Application in Bioequivalence Studies
In a typical bioequivalence study for Granisetron, healthy volunteers are administered single doses of both the test and reference formulations in a crossover design.[3][4] Blood samples are collected at predetermined time points, and the plasma concentrations of Granisetron and 7-Hydroxy Granisetron are measured. The pharmacokinetic parameters, such as Cmax (maximum concentration), AUC (area under the concentration-time curve), and Tmax (time to reach maximum concentration), are then calculated and statistically compared.
This compound is added to each plasma sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the unlabeled 7-Hydroxy Granisetron and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the analyte concentration in the unknown samples. This ratiometric measurement corrects for potential sample loss during processing and variations in instrument response.
Caption: Workflow for a Granisetron bioequivalence study.
Experimental Protocol: Quantification of Granisetron and 7-Hydroxy Granisetron in Human Plasma
This protocol is a representative example based on published and validated LC-MS/MS methods.[5][6][7] Researchers should perform their own method development and validation according to regulatory guidelines (e.g., FDA, EMA).
4.1. Materials and Reagents
-
Granisetron hydrochloride reference standard
-
7-Hydroxy Granisetron reference standard
-
This compound (Internal Standard)
-
Granisetron-d3 (Internal Standard for Granisetron)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A reverse-phase column such as an Xselect HSS T3 (or equivalent) is suitable.[5]
4.3. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Granisetron, 7-Hydroxy Granisetron, Granisetron-d3, and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a solution containing a fixed concentration of Granisetron-d3 and this compound in 50:50 (v/v) acetonitrile:water.
4.4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
4.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | Xselect HSS T3, 2.1 x 100 mm, 2.5 µm (or equivalent) |
| Mobile Phase | 20% Acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4)[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Granisetron | Q1: 313.4 m/z -> Q3: 138.0 m/z[7] |
| 7-Hydroxy Granisetron | Q1: 329.2 m/z -> Q3: 138.0 m/z (example, requires optimization) |
| Granisetron-d3 | Q1: 316.4 m/z -> Q3: 141.0 m/z (example, requires optimization) |
| This compound | Q1: 332.2 m/z -> Q3: 141.0 m/z (example, requires optimization) |
4.6. Method Validation The bioanalytical method must be validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and IS.
-
Linearity and Range: The method should be linear over a defined concentration range.[5][6]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).[5][7]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.[5]
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions.[5]
Data Presentation
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Granisetron and 7-Hydroxy Granisetron.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Granisetron | 0.5 - 100[5] | 0.02[7] | > 0.99 |
| 7-Hydroxy Granisetron | 0.1 - 100[5] | 0.1[5] | > 0.99 |
Table 2: Accuracy and Precision (Intra-day)
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Granisetron | Low QC | 95 - 105 | < 15 |
| Mid QC | 95 - 105 | < 15 | |
| High QC | 95 - 105 | < 15 | |
| 7-Hydroxy Granisetron | Low QC | 93 - 105[8] | < 10[5] |
| Mid QC | 93 - 105[8] | < 10[5] | |
| High QC | 93 - 105[8] | < 10[5] |
Table 3: Pharmacokinetic Parameters from a Bioequivalence Study (Example Data)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 7.42 ± 2.19[4] | 7.32 ± 2.35[4] | 92.5% - 108.3% |
| AUC0-t (ng·h/mL) | 43.18 ± 13.04[4] | 38.41 ± 9.88[4] | 95.1% - 112.7% |
| AUC0-∞ (ng·h/mL) | 47.27 ± 14.73[4] | 41.54 ± 10.84[4] | 96.4% - 114.2% |
Note: The data in Table 3 are illustrative and will vary between studies.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of 7-Hydroxy Granisetron in bioequivalence studies. Its use as an internal standard in a validated LC-MS/MS method ensures high-quality data that meets regulatory requirements for the approval of generic drug products. The protocols and data presented herein provide a comprehensive guide for researchers involved in the bioanalysis of Granisetron and its metabolites.
References
- 1. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry of Deuterated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated compounds in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deuterated standard is showing a different retention time than its non-deuterated analyte. Is this normal?
A1: Yes, this is a known phenomenon referred to as the "deuterium isotope effect".[1][2] The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, such as its lipophilicity.[2][3] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This can be more pronounced with a higher number of deuterium substitutions.[2]
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your chromatographic gradient to ensure baseline separation between the analyte and the deuterated internal standard.
-
Consider the Degree of Deuteration: Be aware that a higher number of deuterium atoms can lead to a more significant retention time shift.[2]
-
Alternative Isotopes: If the chromatographic shift is problematic for your assay, consider using an internal standard labeled with 13C or 15N, which typically do not exhibit this chromatographic shift.[2][4]
Q2: I'm observing unexpected peaks or a distribution of masses for my deuterated compound. What could be the cause?
A2: This could be due to several factors, including in-source fragmentation, hydrogen-deuterium (H/D) exchange, or the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mass signals.
Q3: The signal intensity for my deuterated compound is significantly lower than expected. What should I check?
A3: Poor signal intensity can be a general mass spectrometry issue or specific to the deuterated compound.[5]
Troubleshooting Steps:
-
General Instrument Performance:
-
Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated.[5]
-
Ion Source Cleaning: A dirty ion source can lead to a general loss of sensitivity.
-
-
Compound-Specific Issues:
-
Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI) and polarity (positive or negative ion mode) is critical.[5][6] Infuse the compound to determine the optimal settings.
-
Deuterium-Induced Changes: In rare cases, the position of deuterium labeling can influence ionization efficiency.
-
Sample Stability: Ensure the compound is not degrading in the sample matrix. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[7]
-
Q4: My quantitative results using a deuterated internal standard are inconsistent. What could be the problem?
A4: In addition to the issues mentioned above, inconsistent quantification can be due to matrix effects or improper integration.
| Potential Cause | Explanation | Recommended Action |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard differently, especially if they are not perfectly co-eluting.[3] | Improve sample cleanup procedures. Modify chromatographic conditions to separate the analytes from interfering matrix components. |
| Incomplete Co-elution | As mentioned in Q1, deuterated standards can have different retention times. If the peak integration windows are not set correctly for both the analyte and the standard, it can lead to inaccurate ratios.[2] | Ensure that the integration algorithm correctly captures the entire peak for both the analyte and the internal standard. |
| Cross-Contribution | If the mass difference between the analyte and standard is small (e.g., +1 or +2 Da), the isotopic envelope of the analyte may contribute to the signal of the standard, and vice-versa. | Use an internal standard with a higher mass difference (ideally +3 Da or more) to prevent isotopic crosstalk.[2] |
| H/D Back-Exchange | If the deuterium atoms are on exchangeable positions (like -OH, -NH), they can exchange with hydrogen from the solvent, leading to a decrease in the standard's signal and an increase in a partially deuterated analyte signal.[8] | Use standards with deuterium on non-labile positions (C-H). Prepare samples in deuterated solvents if exchange is unavoidable, though this is not practical for LC-MS. |
Experimental Protocols
Protocol 1: Optimization of Ionization Source Parameters for a Novel Deuterated Compound
This protocol describes a general procedure for determining the optimal ionization source parameters for a deuterated analyte and its corresponding internal standard.
Objective: To maximize the signal intensity and stability for the analyte and internal standard.
Materials:
-
Analyte and deuterated internal standard solutions (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
LC-MS grade additives (e.g., formic acid, ammonium formate).
-
Infusion pump.
-
Mass spectrometer with ESI and APCI capabilities.
Procedure:
-
Initial Mobile Phase Screening:
-
Prepare two mobile phase modifiers: 0.1% formic acid in water (for positive ion mode) and a neutral or slightly basic modifier like 5 mM ammonium formate (for negative ion mode).
-
-
Analyte Infusion:
-
Set up the infusion pump to deliver the analyte solution at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min) via a T-junction into the mass spectrometer's mobile phase stream.
-
Begin with a 50:50 organic:aqueous mobile phase composition.
-
-
Ionization Mode and Polarity Selection:
-
Acquire data in both ESI and APCI modes.
-
For each mode, switch between positive and negative ion polarity.
-
Compare the signal intensity of the molecular ion ([M+H]+, [M-H]-, etc.) across all four conditions (ESI+, ESI-, APCI+, APCI-). The condition that provides the highest, most stable signal is optimal.[6]
-
-
Source Parameter Optimization (for the best mode/polarity):
-
Capillary/Spray Voltage: Vary the voltage in small increments (e.g., 0.5 kV) to find the point of maximum signal intensity.
-
Gas Flows (Nebulizer and Drying Gas): Adjust the nebulizer gas to ensure a stable spray and then optimize the drying gas flow to maximize signal.
-
Source/Drying Gas Temperature: Increase the temperature in increments (e.g., 25 °C) to find the optimal value for desolvation without causing thermal degradation of the analyte.
-
-
Collision Energy Optimization (for MS/MS):
-
If performing MS/MS, select the precursor ion and ramp the collision energy to find the value that produces the most stable and intense product ions. Aim to retain about 10-15% of the parent ion.[6]
-
-
Repeat for Internal Standard: Repeat steps 2-5 for the deuterated internal standard to ensure its behavior is similar to the analyte.
Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Feasibility Study
This protocol outlines the initial steps to determine if a protein is suitable for HDX-MS analysis and to generate a peptide map.
Objective: To optimize digestion conditions and generate a comprehensive peptide map of the target protein.
Workflow Diagram:
Caption: Workflow for an HDX-MS feasibility study.
Procedure:
-
Sample Preparation (Undeuterated Control):
-
Prepare the protein of interest in its native buffer.
-
-
Quench and Digestion:
-
Rapidly cool the protein sample to 0°C.
-
Add a pre-chilled, low pH quench buffer (e.g., phosphate buffer, pH 2.5) to stop any residual enzymatic activity and prepare for digestion.[9] This step is crucial to minimize back-exchange in the actual HDX experiment.[8]
-
Immediately inject the quenched sample onto an online pepsin column maintained at a low temperature (e.g., 4°C). Pepsin is active at low pH and is the standard protease for HDX-MS.
-
-
Peptide Trapping and Separation:
-
The resulting peptides are captured on a trap column and desalted.
-
The peptides are then eluted from the trap column onto a C18 analytical column and separated using a rapid acetonitrile gradient. The entire process from digestion to elution is kept at low temperatures to minimize back-exchange.
-
-
Mass Spectrometry:
-
The eluted peptides are ionized (typically by ESI) and analyzed.
-
Perform data-dependent acquisition (DDA) to acquire both MS1 scans (to get the mass of the peptides) and MS/MS scans (to fragment the peptides for sequence identification).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.[8]
-
Compile a list of all identified peptides. The goal is to achieve high sequence coverage of the protein.
-
This peptide list will be used in the subsequent deuteration experiments to track the mass increase of each peptide upon deuterium uptake.[10]
-
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in LC-MS/MS Bioanalysis
Welcome to the technical support center for addressing ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression, ensuring the accuracy and reliability of your bioanalytical data.
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and resolving common issues related to ion suppression.
Q1: My analyte signal is unexpectedly low or variable, especially in biological matrix samples compared to neat solutions. Could this be ion suppression?
A1: Yes, this is a classic symptom of ion suppression. Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased response.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your assay.[1][4]
Initial Troubleshooting Steps:
-
Review your chromatography: Are your analyte peaks eluting very early (near the solvent front) or very late in the gradient? These regions are often where high concentrations of matrix components elute, increasing the risk of ion suppression.[5]
-
Assess sample preparation: How are you preparing your samples? Simple methods like "dilute-and-shoot" or protein precipitation (PPT) are more prone to leaving behind significant matrix components, such as phospholipids, which are major contributors to ion suppression.[6][7]
-
Evaluate your internal standard (IS) performance: Is the response of your internal standard also variable or suppressed? If you are using a stable isotope-labeled (SIL) internal standard, it should experience similar ion suppression as the analyte, which can help to compensate for the effect. However, if the IS response is erratic, it may indicate a severe matrix effect or other issues.
To systematically investigate and confirm ion suppression, we recommend performing a post-column infusion experiment.
Q2: How do I perform a post-column infusion experiment to diagnose ion suppression?
A2: A post-column infusion experiment is a qualitative technique used to identify regions in your chromatogram where ion suppression or enhancement is occurring.[3][5][8]
Diagram 1: Post-Column Infusion Experimental Workflow. This diagram illustrates the setup and procedural flow for conducting a post-column infusion experiment to detect ion suppression.
Experimental Protocol: Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union and necessary tubing
-
Standard solution of your analyte at a known concentration (e.g., mid-range of your calibration curve)
-
Blank matrix samples (e.g., plasma, urine) prepared using your standard protocol
-
Mobile phases
Procedure:
-
System Setup:
-
Connect the outlet of your LC column to one port of the T-union.
-
Connect the syringe pump outlet to the second port of the T-union.
-
Connect the third port of the T-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a solution of your analyte in a suitable solvent (compatible with your mobile phase) at a concentration that gives a stable and moderate signal.
-
Set the syringe pump to infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Start the infusion of the analyte solution and allow the MS signal to stabilize. You should observe a consistent, elevated baseline for your analyte's MRM transition.
-
Set up your LC-MS/MS method with your standard gradient conditions.
-
Inject a prepared blank matrix extract onto the LC column.
-
Monitor the analyte's MRM signal throughout the chromatographic run.
-
-
Data Analysis:
-
A stable baseline indicates no ion suppression.
-
A dip or decrease in the baseline signal indicates a region of ion suppression .
-
A rise or increase in the baseline signal indicates a region of ion enhancement .
-
By noting the retention times of these deviations, you can identify the chromatographic regions problematic for your analyte.
-
Q3: My post-column infusion experiment confirmed ion suppression co-eluting with my analyte. What are my options to mitigate this?
A3: Once you have confirmed ion suppression, you can employ several strategies, often in combination, to reduce or eliminate its impact. The primary approaches involve improving sample preparation, optimizing chromatographic separation, and utilizing appropriate internal standards.
Diagram 2: Troubleshooting Workflow for Ion Suppression. This flowchart outlines a systematic approach to addressing confirmed ion suppression, from initial mitigation strategies to more advanced solutions.
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple but often insufficient method. It removes proteins but leaves phospholipids and other small molecules.[7]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and can effectively remove a broader range of interferences.
-
Phospholipid Removal Plates (e.g., HybridSPE): Specifically designed to remove phospholipids, a major cause of ion suppression.[7]
-
-
Optimize Chromatography: The aim is to chromatographically separate the analyte from the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from the ion suppression zone.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) to alter selectivity.
-
Employ a Divert Valve: Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression, allowing for accurate correction during data processing.
-
Change Ionization Source/Mode:
-
APCI vs. ESI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][4] If your analyte is amenable to APCI, this can be a viable option.
-
Positive vs. Negative Mode: Switching the polarity of the ion source (e.g., from positive to negative ion mode) may reduce interference, as fewer matrix components might ionize in the selected mode.[2][4]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common sources of ion suppression in bioanalysis?
A4: The most common sources of ion suppression are endogenous components from the biological matrix and exogenous contaminants.
-
Endogenous Components:
-
Phospholipids: Abundant in plasma and serum, these are a primary cause of ion suppression, particularly in ESI positive mode.[7]
-
Salts and Buffers: High concentrations of non-volatile salts can reduce ionization efficiency.
-
Proteins and Peptides: While largely removed by initial sample preparation, residual amounts can still contribute to ion source contamination and suppression.
-
-
Exogenous Components:
-
Dosing Vehicles: Components of the formulation used to administer a drug can cause significant ion suppression.
-
Anticoagulants: Heparin and other anticoagulants used in blood collection can be sources of interference.
-
Plasticizers and other leachables: Contaminants from sample collection tubes, well plates, and solvent bottles can leach into the sample and cause suppression.
-
Q5: How do I quantitatively measure the extent of ion suppression?
A5: The extent of ion suppression is quantitatively assessed by calculating the Matrix Factor (MF) . This is typically done using a post-extraction spike experiment.[9]
Experimental Protocol: Matrix Factor Calculation
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Matrix Sample): Extract blank biological matrix using your established method. Spike the analyte into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix Sample): Spike the analyte into the blank biological matrix before the extraction process. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze the Samples: Inject and analyze multiple replicates (e.g., n=3-6) of Set A and Set B.
-
Calculate the Matrix Factor (MF):
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression .
-
An MF > 1 indicates ion enhancement .
For example, an MF of 0.7 indicates a 30% signal suppression.
-
Calculating IS-Normalized Matrix Factor: To account for the compensation provided by an internal standard, the IS-normalized MF is calculated:
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Q6: Which sample preparation technique is best for minimizing ion suppression?
A6: The "best" technique depends on the specific analyte, matrix, and required sensitivity of the assay. However, more rigorous sample preparation methods generally result in cleaner extracts and less ion suppression.
Diagram 3: Comparison of Sample Preparation Workflows. This diagram illustrates the relative effectiveness of common sample preparation techniques in removing matrix components.
Below is a summary of the general effectiveness of different techniques.
| Sample Preparation Method | Relative Cost | Time/Complexity | Phospholipid Removal Efficiency | Analyte Recovery |
| Protein Precipitation (PPT) | Low | Low | Poor | Variable (can have analyte loss due to precipitation) |
| Liquid-Liquid Extraction (LLE) | Low-Moderate | Moderate | Moderate | Analyte dependent |
| Solid-Phase Extraction (SPE) | Moderate-High | High | Good | Good (with method development) |
| Phospholipid Removal (e.g., HybridSPE) | High | Low-Moderate | Excellent (>95%) | Good to Excellent |
Table 1: Comparison of Common Sample Preparation Techniques for Ion Suppression Mitigation. This table provides a qualitative and quantitative comparison of different methods used to clean up biological samples before LC-MS/MS analysis. Data compiled from multiple sources.[2][7][10][11]
Quantitative Example: Phospholipid Removal
A study comparing different sample preparation techniques for the analysis of compounds in plasma demonstrated the following phospholipid removal efficiencies:[11]
| Sample Preparation Technique | Phospholipid Removal |
| Protein Precipitation (Acetonitrile) | ~50% |
| Solid-Phase Extraction (SPE) | >95% |
| Phospholipid Removal Plate | >99% |
Table 2: Phospholipid Removal Efficiency of Different Sample Preparation Methods. This table shows a quantitative comparison of the ability of various techniques to remove phospholipids, a major source of ion suppression.
Analyte Recovery Comparison
The recovery of your analyte of interest is also a critical factor when choosing a sample preparation method.
| Sample Preparation Method | Analyte Recovery for Propranolol | Analyte Recovery for Ketoprofen |
| Protein Precipitation (PPT) | 58.8% | 51.5% |
| Solid-Phase Extraction (SPE) | 68.0% | 82.0% |
| HybridSPE | 95.2% | 98.5% |
Table 3: Analyte Recovery Comparison for Different Sample Preparation Techniques. This table presents a quantitative comparison of analyte recovery for two model compounds using various sample preparation methods.[12]
By understanding the causes of ion suppression and systematically applying these troubleshooting and mitigation strategies, you can significantly improve the quality and reliability of your LC-MS/MS bioanalytical data.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
stability of 7-Hydroxy Granisetron-d3 in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy Granisetron-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterium-labeled version of 7-Hydroxy Granisetron, a metabolite of the antiemetic drug Granisetron. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of 7-Hydroxy Granisetron in biological samples like plasma, serum, or urine.[1] The stability of the internal standard in the biological matrix is critical for the accuracy and reliability of the bioanalytical data. Degradation of this compound can lead to an inaccurate quantification of the analyte, impacting pharmacokinetic and other research findings.
Q2: What are the recommended storage conditions for this compound in biological matrices?
While specific stability data for this compound in biological matrices is not extensively published, general recommendations for small molecule drugs and their metabolites suggest storing biological samples (plasma, serum, urine) at ultra-low temperatures. For long-term storage, it is advisable to keep samples at -70°C or colder. For short-term storage, -20°C may be acceptable, but this should be validated. Product information for the pure compound often recommends storage at -20°C in a freezer under an inert atmosphere.[2]
Q3: What types of stability assessments should be performed for this compound in a bioanalytical method validation?
According to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, a comprehensive stability assessment should include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling and processing time.
-
Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) prior to analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound (Internal Standard) peak area between samples. | Inconsistent sample handling and storage. | Ensure all samples are handled and stored under identical and validated conditions. Review and standardize the entire sample workflow from collection to analysis. |
| Degradation of the internal standard during sample processing. | Perform bench-top stability experiments to determine the maximum time samples can be left at room temperature. Consider processing samples on ice. | |
| Decreasing this compound response over a long analytical run. | Instability of the processed samples in the autosampler. | Conduct post-preparative stability tests to determine how long processed samples can be stored in the autosampler without degradation. If instability is observed, consider reinjecting standards throughout the run or preparing smaller batches of samples. |
| Inaccurate and imprecise results in quality control (QC) samples. | Long-term degradation of this compound in the stored matrix. | Verify the long-term stability of the analyte at the storage temperature. If degradation is confirmed, the storage duration for study samples should not exceed the validated stability period. |
| Issues with the freeze-thaw stability. | Perform a thorough freeze-thaw stability assessment for at least three cycles. If the analyte is unstable, minimize the number of freeze-thaw cycles for all study samples. |
Experimental Protocols & Data
Due to the limited publicly available stability data for this compound in biological matrices, the following tables and protocols are illustrative examples based on common practices for small molecule bioanalytical method validation.
Illustrative Stability Data Summary
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Bias) | Cycle 2 (% Bias) | Cycle 3 (% Bias) |
| This compound | 5 | -2.1 | -3.5 | -5.8 |
| 500 | -1.8 | -2.9 | -4.7 |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 4 hours (% Bias) | 8 hours (% Bias) | 24 hours (% Bias) |
| This compound | 5 | -1.5 | -3.2 | -8.9 |
| 500 | -1.1 | -2.5 | -7.5 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -70°C
| Analyte | Concentration (ng/mL) | 1 Month (% Bias) | 3 Months (% Bias) | 6 Months (% Bias) |
| This compound | 5 | -2.5 | -4.8 | -9.2 |
| 500 | -2.0 | -3.9 | -8.1 |
Detailed Methodologies
1. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound after repeated freezing and thawing cycles.
-
Procedure:
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
-
Prepare aliquots of low and high concentration quality control (QC) samples.
-
Freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).
-
After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.
-
Compare the concentrations of the freeze-thaw samples to freshly prepared calibration standards and control samples that have not undergone freeze-thaw cycles.
-
2. Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature.
-
Procedure:
-
Spike the biological matrix with this compound to prepare low and high concentration QC samples.
-
Allow the samples to sit at room temperature for a specified period (e.g., 4, 8, and 24 hours).
-
At each time point, process the samples and analyze them.
-
Compare the results to those of freshly prepared samples (time zero).
-
3. Long-Term Stability Assessment
-
Objective: To assess the stability of this compound in the biological matrix over an extended period at a specified storage temperature.
-
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Store the samples at the intended long-term storage temperature (e.g., -70°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them against a freshly prepared calibration curve.
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: A logical diagram for troubleshooting inconsistent analytical results for this compound.
References
Technical Support Center: Troubleshooting Poor Internal Standard Recovery
Welcome to the technical support center for troubleshooting poor internal standard (IS) recovery during sample extraction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is an internal standard and why is it crucial in sample analysis?
An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls before sample processing.[1][2] It is a powerful tool for improving the accuracy and precision of quantitative analysis.[2][3] The IS helps to normalize for variations that can occur during sample preparation, extraction, injection, and analysis, as both the analyte and the IS are subjected to the same experimental conditions.[1][2][4] By using the ratio of the analyte response to the IS response for quantification, variability introduced during the analytical workflow can be compensated for.[2][5]
Q2: What are the characteristics of a good internal standard?
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte to ensure similar behavior during extraction and analysis.[1] Stable isotope-labeled (SIL) versions of the analyte are often considered the gold standard.[1][3]
-
Purity: The IS should be of high purity, and any impurities should not interfere with the analyte of interest.[4][5]
-
Resolution: It must be well-resolved from the analyte peak in the chromatogram, unless a mass spectrometry detector is used which can distinguish between the analyte and a co-eluting SIL-IS.[5]
-
Stability: The IS should be stable throughout the entire analytical process and not degrade.[6]
-
Absence in Matrix: It should not be naturally present in the biological matrix being analyzed.[7]
Q3: When should the internal standard be added to the sample?
For comprehensive error correction, the internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction steps.[1][2][6] This ensures that the IS experiences the same potential for loss as the analyte during all subsequent stages, including extraction, evaporation, and reconstitution.
Troubleshooting Low Recovery
Q4: My internal standard recovery is low. What are the first steps I should take to troubleshoot?
When encountering low IS recovery, a systematic approach is key. The primary goal is to determine at which stage of the process the loss is occurring.[8]
-
Verify the Analytical System: First, ensure the analytical instrument (e.g., LC-MS) is functioning correctly by injecting a pure solution of the IS. This will confirm that the issue is not with the instrument's response.[9]
-
Fraction Collection: Perform the extraction procedure and collect every fraction separately: the flow-through from the sample load, each wash solution, and the final elution.[8][10]
-
Analyze Fractions: Analyze each collected fraction to pinpoint where the IS is being lost.[8][10][11]
Q5: What are the common causes of poor IS recovery in Solid-Phase Extraction (SPE)?
Poor recovery in SPE can stem from several factors throughout the process.[12][13] A summary of potential causes and solutions is provided in the table below.
| SPE Step | Potential Cause of Low IS Recovery | Suggested Solution |
| Conditioning | Improper or incomplete wetting of the sorbent.[13][14][15] | Ensure the entire sorbent bed is wetted with the appropriate solvent.[13][14] |
| Column drying out before sample loading.[10][15] | Re-condition the column if it dries out.[15] | |
| Loading | Sample solvent is too strong, causing the IS to pass through without retention.[10][14] | Dilute the sample in a weaker solvent.[14] |
| Incorrect pH of the sample, preventing proper interaction with the sorbent.[8][12] | Adjust the sample pH to ensure the IS is in a form that will be retained.[12][14] | |
| Flow rate is too high, not allowing enough time for interaction.[13][14] | Decrease the sample loading flow rate.[14][15] | |
| Sorbent mass overload.[8][14] | Use a larger SPE cartridge or dilute the sample.[14][15] | |
| Washing | Wash solvent is too strong, prematurely eluting the IS.[8][10] | Use a weaker wash solvent or decrease the volume.[15] |
| Elution | Elution solvent is too weak to displace the IS from the sorbent.[10][12] | Increase the strength or volume of the elution solvent.[10][15] |
| Incorrect pH of the elution solvent.[10] | Adjust the pH of the elution solvent to favor elution of the IS.[15] | |
| Insufficient elution volume.[16] | Increase the volume of the elution solvent.[15] |
Q6: What are common reasons for poor IS recovery in Liquid-Liquid Extraction (LLE)?
In LLE, low recovery is often related to the partitioning behavior of the IS between the two immiscible liquid phases.[17]
| LLE Parameter | Potential Cause of Low IS Recovery | Suggested Solution |
| Solvent Choice | The extraction solvent has poor affinity for the IS. | Select an organic solvent with a higher partition coefficient for the IS. |
| pH of Aqueous Phase | The pH of the aqueous sample keeps the IS in its ionized form, which is less soluble in the organic phase.[18] | Adjust the pH of the aqueous phase to neutralize the IS, making it more soluble in the organic solvent.[18] |
| Extraction Volume | The volume ratio of organic to aqueous phase is insufficient for efficient extraction.[18] | Increase the volume of the organic extraction solvent. A ratio of 7:1 (organic:aqueous) is often a good starting point.[18] |
| Emulsion Formation | An emulsion forms at the interface of the two liquids, trapping the IS.[19] | - Gently swirl instead of vigorously shaking.[19]- Add salt (salting out) to the aqueous phase.[19]- Centrifuge the sample to break the emulsion. |
| Analyte Volatility | The IS is volatile and is lost during the solvent evaporation step.[18] | Use a less volatile extraction solvent or a gentler evaporation technique (e.g., lower temperature, nitrogen stream).[18] |
Q7: How do matrix effects impact internal standard recovery?
Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and IS in the mass spectrometer source, leading to ion suppression or enhancement.[3][20][21] This can result in inaccurate quantification. A well-chosen internal standard, particularly a stable isotope-labeled one, will experience the same matrix effects as the analyte, thus compensating for this variability.[3] However, if the IS and analyte have different retention times, they may be affected by different co-eluting matrix components, leading to poor tracking of the analyte's behavior.[3]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Systematic Troubleshooting of Low IS Recovery in SPE
This protocol outlines a step-by-step procedure to identify the source of internal standard loss during solid-phase extraction.
Objective: To determine the specific step in the SPE workflow where the internal standard is being lost.
Materials:
-
SPE cartridges
-
Sample matrix
-
Internal standard solution
-
All necessary solvents for conditioning, washing, and elution
-
Collection vials
-
Analytical instrument (e.g., LC-MS/MS)
Methodology:
-
Prepare a sample by spiking the matrix with a known concentration of the internal standard.
-
Conditioning and Equilibration: Condition and equilibrate the SPE cartridge according to your established protocol.
-
Sample Loading: Load the prepared sample onto the cartridge. Crucially, collect the entire volume that passes through the cartridge during this step into a clean, labeled vial (Fraction 1: Load). [8][10]
-
Washing: Perform each wash step as per your protocol. Collect the eluate from each wash step into separate, labeled vials (Fraction 2: Wash 1, Fraction 3: Wash 2, etc.). [8][10]
-
Elution: Elute the cartridge with the elution solvent. Collect the eluate in a labeled vial (Fraction 4: Elution). [8][10]
-
Analysis: Analyze all collected fractions (Load, Washes, and Elution) using your analytical method to determine the amount of internal standard in each.
-
Data Interpretation:
-
IS in Load Fraction: Indicates a problem with retention. The IS did not bind to the sorbent.[8][11]
-
IS in Wash Fraction(s): Suggests that the wash solvent is too strong and is stripping the IS from the sorbent.[8][11]
-
Little to no IS in any fraction: Implies the IS is strongly retained on the sorbent and was not eluted effectively.[8][11]
-
IS in Elution Fraction (but recovery is still low): The loss may be occurring after the elution step (e.g., during evaporation or reconstitution).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting poor internal standard recovery.
Caption: Troubleshooting workflow for poor internal standard recovery.
Protocol 2: Evaluating and Mitigating Matrix Effects
This protocol provides a method to assess the impact of the sample matrix on internal standard signal intensity.
Objective: To quantify the degree of ion suppression or enhancement (matrix effect) on the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the internal standard in a clean solvent (e.g., the final reconstitution solvent) at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Extract a blank sample matrix (containing no IS) using your established protocol. After the final elution and evaporation steps, reconstitute the extract with the IS solution prepared in Set A.[20]
-
Set C (Pre-Extraction Spike): Spike the blank sample matrix with the internal standard at the target concentration before starting the extraction procedure. Process this sample as usual.
-
-
Analysis: Analyze multiple replicates (n=3-5) of each set by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Process Efficiency (PE %):
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Alternatively, PE (%) = (ME * RE) / 100
-
-
Data Interpretation: This experiment allows you to differentiate between loss due to the extraction process (recovery) and loss due to signal suppression/enhancement in the mass spectrometer (matrix effect). If a significant matrix effect is observed, further optimization of the sample cleanup or chromatographic separation is necessary to move the IS peak away from interfering matrix components.[21]
Visualizing Internal Standard Selection Logic
The choice of internal standard is a critical step in method development. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Home - Cerilliant [cerilliant.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. specartridge.com [specartridge.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 16. welchlab.com [welchlab.com]
- 17. kronika.ac [kronika.ac]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Impact of Anticoagulants on Plasma Sample Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical impact of anticoagulant selection on plasma sample analysis. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is an anticoagulant necessary for collecting plasma samples?
Plasma is the liquid component of blood that holds blood cells in suspension. To obtain plasma, the coagulation (clotting) process must be prevented. Anticoagulants are substances that inhibit this cascade, allowing for the separation of plasma from blood cells via centrifugation.[1][2] Without an anticoagulant, blood will clot, and the resulting cell-free fluid is serum, which lacks fibrinogen and other clotting factors consumed during the clotting process.[1][3]
Q2: What are the most common anticoagulants and how do they work?
The three most common anticoagulants used in research settings are EDTA, Heparin, and Citrate. Each has a distinct mechanism of action.
-
Ethylenediaminetetraacetic acid (EDTA): EDTA, typically used as a potassium or sodium salt (K2EDTA or K3EDTA), is a chelating agent. It works by strongly binding to calcium ions (Ca²⁺), which are essential cofactors for multiple enzymes in the coagulation cascade.[1][3][4] By sequestering calcium, it effectively halts the clotting process.
-
Heparin: Heparin, available as sodium or lithium salt, acts as an indirect anticoagulant. It binds to and activates antithrombin (formerly known as antithrombin III), a natural anticoagulant protein. This activation dramatically accelerates the rate at which antithrombin inhibits key coagulation enzymes, primarily thrombin (Factor IIa) and Factor Xa.[1][5]
-
Citrate: Sodium citrate also works by chelating calcium ions, similar to EDTA.[1][3] However, its binding is reversible. This characteristic is crucial for coagulation assays, where calcium can be added back to the plasma to initiate clotting under controlled laboratory conditions.[3]
Q3: Which anticoagulant should I choose for my experiment?
The choice of anticoagulant is critically dependent on the downstream application, as it can significantly influence analytical results.[6][7]
-
EDTA: Generally recommended for hematology, DNA-based analyses, and many proteomics and metabolomics studies.[3][6][8]
-
Heparin: Often preferred for clinical chemistry analytes and some LC-MS-based metabolomics due to minimal matrix effects.[9] However, it should be avoided for PCR-based assays and some immunoassays.[10][11]
-
Citrate: The standard for all coagulation and platelet function tests.[3][12] Its use in other areas is limited by sample dilution and potential interferences.[1][9]
Troubleshooting Guide
Issue 1: Inconsistent or erroneous results in an immunoassay.
-
Potential Cause: The chosen anticoagulant is interfering with the assay components. Heparin, being a large, negatively charged molecule, can cause non-specific binding to analytes or antibodies, leading to either falsely elevated or decreased signals.[11] EDTA and citrate can interfere by chelating divalent cations (like Mg²⁺ or Ca²⁺) that may be essential for the function of enzyme conjugates (e.g., Alkaline Phosphatase) used in the detection system.[4]
-
Troubleshooting Steps:
-
Review Assay Protocol: Check the manufacturer's instructions for recommended sample types and anticoagulants.
-
Switch Anticoagulant: If possible, collect a new sample using a different anticoagulant (e.g., switch from heparin to EDTA plasma) and re-run the assay.
-
Use Serum: If the analyte is stable during clotting, serum can be a "cleaner" matrix for many immunoassays as it lacks any anticoagulant interference.[11]
-
Check for Fibrin: Plasma samples, especially if not handled perfectly, can contain latent fibrin, which can trap antibodies and lead to erroneous results.[11] Ensure proper centrifugation and inspect plasma for small clots before analysis.
-
Issue 2: Inhibition of PCR when analyzing circulating cell-free DNA (cfDNA).
-
Potential Cause: The sample was collected in a heparin tube. Heparin is a well-known inhibitor of DNA polymerases, including Taq polymerase, used in PCR.[10]
-
Troubleshooting Steps:
-
Confirm Anticoagulant: Verify that the plasma sample was not collected in a heparinized tube.
-
Recollect Sample: The most reliable solution is to collect a new blood sample using an EDTA tube, which is the recommended anticoagulant for cfDNA analysis.[8][10]
-
Heparin Removal (Advanced): For irreplaceable samples, protocols exist for heparin removal using heparinase treatment, but this adds complexity and may not be completely effective.
-
Issue 3: Unexpected ion suppression or additional peaks in LC-MS metabolomics.
-
Potential Cause: The anticoagulant or its counter-ion is interfering with mass spectrometry analysis. EDTA and citrate can cause significant ion suppression or enhancement for co-eluting metabolites.[6][9] Furthermore, the sodium (from sodium citrate) and potassium (from K2/K3EDTA) can form adducts with metabolites, creating additional, unexpected peaks in the mass spectrum.[9]
-
Troubleshooting Steps:
-
Use Heparin Plasma: For many LC-MS applications, heparin is recommended as it typically introduces fewer matrix effects and interferences in the mass spectrum.[9]
-
Use Serum: Serum is a viable alternative to eliminate anticoagulant-based interference, but be aware that the metabolic profile can differ from plasma due to metabolite release during clotting (e.g., higher levels of hypoxanthine).[1][9]
-
Standardize Collection: The most critical factor is consistency. The anticoagulant type has the greatest effect on sample metabolite variation.[6][7] Ensure all samples within a study are collected using the exact same type of anticoagulant and collection tube.
-
Issue 4: Falsely prolonged clotting times in a coagulation assay.
-
Potential Cause: The sample was collected in the wrong type of tube (e.g., EDTA or Heparin instead of Citrate). Coagulation tests are designed specifically for citrated plasma, where the anticoagulant effect can be reversed by adding calcium.[3] Using EDTA or heparin will lead to erroneously prolonged or even unmeasurable clotting times.[13] Another cause can be an improperly filled citrate tube, which alters the critical 9:1 blood-to-anticoagulant ratio.[14]
-
Troubleshooting Steps:
-
Verify Tube Type: Immediately confirm the sample was collected in a light blue top tube (sodium citrate).
-
Check Fill Volume: Ensure the collection tube was filled to the indicated level. Under-filling leads to an excess of citrate, which can artificially prolong clotting times by binding the calcium added in the reagent.[12]
-
Request Recollection: If the wrong tube was used or the fill volume is incorrect, the sample is unsuitable for coagulation testing and must be recollected.
-
Quantitative Data Summary
The choice of anticoagulant and pre-analytical handling can have a quantifiable impact on sample integrity and analyte concentration.
Table 1: Effect of Anticoagulant on Plasma DNA Concentration after Delayed Processing (Blood stored at room temperature for 24 hours before centrifugation)
| Anticoagulant | Median Increase in DNA Concentration (Fold Change) | Reference |
| EDTA | 1.6x | [8] |
| Heparin | 7.6x | [8] |
| Citrate | 8.0x | [8] |
Table 2: Impact of Anticoagulants on Select Clinical Assays
| Anticoagulant | Affected Assays/Analytes | Mechanism of Interference | Reference |
| EDTA | Alkaline Phosphatase (ALP), some immunoassays | Chelates essential metallic cofactors (e.g., Mg²⁺, Zn²⁺) | [4][15] |
| Heparin | PCR, Immunoassays, Coagulation Tests | Inhibits DNA polymerase; non-specific binding to proteins; potent anticoagulation | [10][11][13] |
| Citrate | Aspartate Aminotransferase (AST), ALP, Ionized Calcium | Chelates cation cofactors; sample dilution (typically ~10%) | [12][16] |
Experimental Protocols
Adherence to standardized protocols for sample collection and processing is essential to minimize pre-analytical variability.
Protocol 1: General Plasma Collection and Processing
-
Blood Collection:
-
Select the appropriate evacuated blood collection tube with the desired anticoagulant (e.g., EDTA, Heparin, or Citrate).
-
Perform venipuncture following best practices to minimize hemolysis (e.g., use an appropriate gauge needle, avoid excessive tourniquet time).[17]
-
Ensure the tube is filled to the manufacturer's recommended volume to maintain the correct blood-to-anticoagulant ratio.[11][14]
-
-
Immediate Handling:
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood and anticoagulant.[18] Do not shake vigorously, as this can cause hemolysis.
-
-
Centrifugation:
-
Process the sample as soon as possible, ideally within 2 hours of collection.
-
Centrifuge the tube at 1,500-2,000 x g for 10-15 minutes at 4°C or room temperature, as specified by the downstream analysis protocol.[17][19]
-
For applications requiring platelet-free plasma (e.g., miRNA studies), a second centrifugation step of the collected plasma at a higher speed (e.g., 2,500 x g for 15 minutes) is recommended.[20]
-
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma into pre-labeled, clean polypropylene cryovials.
-
Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade sensitive analytes.[17][21]
-
For long-term storage, samples should be frozen and maintained at -80°C.[17][21]
-
References
- 1. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. Serum or Plasma (and Which Plasma), That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elgalabwater.com [elgalabwater.com]
- 5. ashpublications.org [ashpublications.org]
- 6. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as … [ouci.dntb.gov.ua]
- 8. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 9. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. | Semantic Scholar [semanticscholar.org]
- 11. beckmancoultertraining.csod.com [beckmancoultertraining.csod.com]
- 12. academic.oup.com [academic.oup.com]
- 13. worldhealthexpo.com [worldhealthexpo.com]
- 14. cdn0.scrvt.com [cdn0.scrvt.com]
- 15. researchgate.net [researchgate.net]
- 16. fartest.ir [fartest.ir]
- 17. protavio.com [protavio.com]
- 18. inspq.qc.ca [inspq.qc.ca]
- 19. snprc.org [snprc.org]
- 20. The Impact of the Anticoagulant Type in Blood Collection Tubes on Circulating Extracellular Plasma MicroRNA Profiles Revealed by Small RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for 7-Hydroxy Granisetron: The Role of 7-Hydroxy Granisetron-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 7-Hydroxy Granisetron, the major active metabolite of the antiemetic drug Granisetron. A particular focus is placed on the use of 7-Hydroxy Granisetron-d3 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its comparison with alternative analytical techniques and other types of internal standards.
Executive Summary
The accurate quantification of drug metabolites is paramount in pharmacokinetic and toxicokinetic studies. For 7-Hydroxy Granisetron, the gold standard for bioanalysis is LC-MS/MS, primarily due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the most robust approach for LC-MS/MS-based quantification. This is because a SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, chromatography, and ionization.[1][2]
However, alternative methods, including HPLC with fluorescence or UV detection, have also been developed and validated. These methods often employ structural analog internal standards. While generally more accessible and cost-effective, structural analogs may not perfectly mimic the behavior of the analyte, potentially leading to reduced accuracy and precision.[1][2] This guide will delve into the experimental details of these methods and provide a clear comparison to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Bioanalytical Methods
The following table summarizes the key performance characteristics of different validated methods for the determination of 7-Hydroxy Granisetron.
| Parameter | LC-MS/MS with this compound | HPLC with Fluorescence/Electrochemical Detection |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography |
| Internal Standard | This compound (Stable Isotope Labeled) | Structural Analog (e.g., a related compound) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL in human plasma | 0.25 ng/mL in human plasma[3] |
| Linearity Range | 0.1 - 100 ng/mL in human plasma | 0.25 - 50 ng/mL in human plasma[3] |
| Precision (%RSD) | < 10% | < 13%[3] |
| Accuracy (%Bias) | Within ±15% | Within ±13%[3] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Solid-Phase Extraction[3] |
Comparison of Internal Standards: Stable Isotope-Labeled vs. Structural Analogs
The choice of internal standard is a critical factor in the reliability of a bioanalytical method.
| Feature | Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte.[1][2] | Similar, but not identical, to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte. | May have a different retention time than the analyte. |
| Compensation for Matrix Effects | Excellent, as it is affected by matrix suppression or enhancement in the same way as the analyte.[1] | Variable, may not fully compensate for matrix effects.[1][2] |
| Accuracy & Precision | Generally higher due to better correction for variability.[1] | Can be lower if the analog's behavior differs significantly from the analyte. |
| Availability & Cost | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Potential for Cross-Talk | Minimal if the mass difference is sufficient (typically ≥ 3 amu). | No risk of isotopic cross-talk, but potential for isobaric interference. |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method is adapted from a validated procedure for the simultaneous analysis of Granisetron and 7-Hydroxy Granisetron in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Hydroxy Granisetron: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
4. Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Method 2: HPLC with Fluorescence and Electrochemical Detection using a Structural Analog Internal Standard
This method provides an alternative to LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample to which the structural analog internal standard has been added.
-
Wash the cartridge with water and then with a low percentage of organic solvent.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: An octyl silica column.[3]
-
Mobile Phase: An isocratic mixture of an ion-pairing agent in an aqueous buffer and an organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
3. Detection
-
Fluorescence Detector (for Granisetron): Excitation and emission wavelengths to be optimized.
-
Electrochemical Detector (for 7-Hydroxy Granisetron): Applied potential to be optimized.[3]
Visualizations
Caption: Workflow for LC-MS/MS analysis of 7-Hydroxy Granisetron.
Caption: Comparison of Internal Standard Types.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of internal standards for LC-MS/MS assays.
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An internal standard is a compound of known concentration added to samples to correct for variability during the analytical process. The two primary choices for an internal standard are a stable isotope-labeled (e.g., deuterated) version of the analyte or a structurally similar but non-isotopically labeled compound (an analog). This guide provides an in-depth comparison of deuterated and non-deuterated internal standards, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely considered the "gold standard" in quantitative LC-MS/MS.[1] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the resulting molecule is chemically identical to the analyte but has a different mass. This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of a deuterated IS lies in its ability to co-elute with the analyte during chromatographic separation.[2] This co-elution ensures that both the analyte and the IS experience the same degree of matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.[1] By normalizing the analyte's response to that of the co-eluting deuterated IS, variations in sample preparation, injection volume, and instrument response can be effectively compensated for, leading to higher accuracy and precision.[1]
However, the use of deuterated standards is not without its challenges. Potential issues include:
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.[3]
-
Chromatographic Shift: The "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, potentially exposing them to different matrix effects.[4]
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[5]
The Practical Alternative: Non-Deuterated (Analog) Internal Standards
When a deuterated internal standard is not feasible due to cost, availability, or stability issues, a non-deuterated, structurally similar compound, often referred to as an analog internal standard, can be a viable alternative.[5] An ideal analog IS should have similar physicochemical properties to the analyte, including extraction recovery, chromatographic behavior, and ionization efficiency.
The main drawback of analog internal standards is that they rarely co-elute perfectly with the analyte. This difference in retention time means they may not experience the same matrix effects as the analyte, potentially leading to less effective compensation and reduced accuracy and precision.[6]
Performance Comparison: A Data-Driven Analysis
The following tables summarize experimental data from published studies, providing a quantitative comparison of the performance of deuterated versus non-deuterated internal standards in various bioanalytical assays.
Table 1: Precision Comparison for Sirolimus in Whole Blood
This study highlights the superior precision achieved with a deuterated internal standard for the immunosuppressant drug sirolimus.
| Internal Standard Type | Analyte Concentration (ng/mL) | Inter-assay Imprecision (CV%) |
| Deuterated (Sirolimus-d3) | Low QC | 5.7% |
| Medium QC | 3.5% | |
| High QC | 2.7% | |
| Non-Deuterated (Desmethoxyrapamycin) | Low QC | 9.7% |
| Medium QC | 8.1% | |
| High QC | 7.6% |
Data adapted from a study by Keevil et al. (2004).[7] The consistently lower coefficient of variation (CV) with the deuterated internal standard demonstrates its enhanced ability to control for analytical variability.
Table 2: Accuracy and Precision for Tacrolimus in Whole Blood
This study demonstrates that while both types of internal standards can provide acceptable accuracy and precision, the deuterated standard shows slightly better performance.
| Internal Standard Type | Parameter | Low QC (1.5 ng/mL) | High QC (16 ng/mL) |
| Deuterated (Tacrolimus-¹³C,D₂) | Imprecision (CV%) | < 3.09% | < 3.09% |
| Accuracy (%) | 99.55 - 100.63% | 99.55 - 100.63% | |
| Non-Deuterated (Ascomycin) | Imprecision (CV%) | < 3.63% | < 3.63% |
| Accuracy (%) | 97.35 - 101.71% | 97.35 - 101.71% |
Data from Bodnar et al. (2019).[6] Both internal standards met the validation criteria, but the deuterated standard exhibited a tighter range for both imprecision and accuracy.
Table 3: Recovery Variability of Lapatinib in Cancer Patient Plasma
This study showcases the critical role of a stable isotope-labeled internal standard in correcting for significant inter-individual differences in sample recovery.
| Internal Standard Type | Number of Individual Plasma Samples | Range of Recovery (%) |
| Non-Deuterated (Zileuton) | 6 | 16 - 56% |
| Deuterated (Lapatinib-d3) | 6 | Corrected for variability |
Data from Bai et al. (2011).[8] The wide range of recovery for the analyte highlights the potential for inaccurate quantification when using a non-deuterated internal standard that does not track this variability as effectively as its deuterated counterpart.
Experimental Protocols: A General Bioanalytical Method Validation Workflow
The following outlines a typical workflow for the validation of a bioanalytical method using LC-MS/MS, which can be adapted to compare deuterated and non-deuterated internal standards.
Caption: A typical workflow for bioanalytical method validation using LC-MS/MS.
Detailed Methodologies
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and both the deuterated and non-deuterated internal standards in a suitable organic solvent.
-
Serially dilute the analyte stock solution with blank biological matrix (e.g., plasma, urine) to create calibration standards at a minimum of six to eight different concentration levels.
-
Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high.
2. Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution (either deuterated or non-deuterated).
-
Perform sample extraction to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent to the sample, vortex to partition the analyte into the organic layer, and then separate the layers.
-
Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a solid sorbent that retains the analyte, wash away interferences, and then elute the analyte with a suitable solvent.
-
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Develop a chromatographic method that provides good peak shape and resolution for the analyte.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) to achieve sensitive and specific detection of the analyte and internal standard using Multiple Reaction Monitoring (MRM).
4. Data Analysis and Validation Parameter Assessment:
-
Accuracy and Precision: Analyze the QC samples in replicate (at least five) over several days. Accuracy is determined by comparing the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (CV%).
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of the analyte spiked into the matrix after extraction.
-
Matrix Effect: Compare the peak area of the analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution.
Visualizing the Impact of Internal Standards on Matrix Effects
The following diagram illustrates the concept of matrix effects and how an ideal internal standard (co-eluting with the analyte) can mitigate its impact on quantification.
Caption: Compensation for matrix effects by deuterated vs. non-deuterated internal standards.
Conclusion and Recommendations
The experimental data consistently demonstrates that deuterated internal standards offer superior performance in terms of precision and accuracy, primarily due to their ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of variability.[1] While non-deuterated (analog) internal standards can be a suitable alternative when a deuterated version is unavailable, their use requires more rigorous validation to ensure that differences in chromatographic behavior and susceptibility to matrix effects do not compromise the reliability of the results.
For researchers in drug development and other regulated environments, the use of a deuterated internal standard is strongly recommended to ensure the highest quality data. The initial investment in the synthesis of a deuterated standard is often offset by the increased robustness and reliability of the analytical method, leading to fewer failed runs and greater confidence in the final results. When a deuterated standard is not a viable option, careful selection and thorough validation of an analog internal standard are critical to the success of the bioanalytical method.
References
- 1. selectscience.net [selectscience.net]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 5. cerilliant.com [cerilliant.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Cross-Validation of a Granisetron Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the experimental protocols and quantitative performance data from several validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This information serves as a benchmark for establishing and comparing the performance of Granisetron assays across different laboratory settings.
Quantitative Data Summary
The performance of a bioanalytical method is assessed by several key parameters, including linearity, sensitivity, precision, accuracy, and recovery. The tables below summarize these metrics from various studies, providing a basis for comparing different analytical approaches for Granisetron quantification.
Table 1: Comparison of LC-MS/MS Method Performance for Granisetron Assay
| Parameter | Method A | Method B | Method C |
| Linearity Range | 0.02 - 20 ng/mL[1][2] | 0.1 - 20 ng/mL[3] | 0.05 - 20 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1][2] | 100 pg/mL[3] | 0.05 ng/mL[4] |
| Intra-day Precision (% CV) | < 15%[1][2] | < 14.6%[5] | ≤ 15.0%[4] |
| Inter-day Precision (% CV) | Not Reported | < 14.6%[5] | ≤ 15.0%[4] |
| Intra-day Accuracy | Within 10% of nominal[1][2] | 90.1 - 111.1%[5] | -3.6% to 4.7%[4] |
| Inter-day Accuracy | Not Reported | 91.3 - 107.1%[5] | Not Reported |
| Mean Extraction Recovery | 97.9%[1][2] | Not Reported | Not Reported |
Table 2: Comparison of RP-HPLC Method Performance for Granisetron Assay
| Parameter | Method D | Method E | Method F |
| Linearity Range | 16 - 26 µg/mL[6] | 0.2 - 15 µg/mL[7] | 2.0 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9988[6] | > 0.999[7] | Not Reported |
| Intra-day Precision (% RSD) | Not Reported | 0.5 - 4%[7] | < 2.0% |
| Inter-day Precision (% RSD) | Not Reported | 0.5 - 4%[7] | Not Reported |
| Accuracy (% Recovery) | 100.64%[6][8] | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.05 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.2 µg/mL[7] | Not Reported |
Experimental Protocols
The methodologies employed in the cited studies form the basis for the development of a standardized Granisetron assay. Below are detailed protocols for both LC-MS/MS and RP-HPLC methods.
Protocol 1: LC-MS/MS Bioanalytical Method
This method is suitable for the quantification of Granisetron in human plasma and is characterized by its high sensitivity and selectivity.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard.
-
Perform liquid-liquid extraction (LLE) to isolate the analyte and internal standard[1][2].
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column[3].
-
Mobile Phase: Isocratic mobile phase[3].
-
Flow Rate: Optimized for separation, typically around 1.0 mL/min.
3. Mass Spectrometric Detection
Protocol 2: RP-HPLC Method
This method is commonly used for the estimation of Granisetron in bulk and pharmaceutical dosage forms.
1. Sample Preparation
-
Prepare a stock solution of Granisetron (e.g., 1.0 mg/mL) in a suitable solvent like HPLC grade water[9].
-
Prepare standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range[9].
2. Chromatographic Conditions
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[6] or a similar reversed-phase column[10].
-
Mobile Phase: A mixture of a buffer and an organic solvent. Examples include:
-
Retention Time: Approximately 4.28 minutes, but can vary with the specific method[6][8].
Visualizations
To further clarify the experimental process, the following diagram illustrates a typical workflow for a bioanalytical assay of Granisetron.
Caption: Experimental workflow for the bioanalytical assay of Granisetron.
This guide provides a foundational comparison for the inter-laboratory performance of Granisetron assays. For a formal cross-validation, it is recommended that participating laboratories analyze a common set of quality control samples and clinical study samples to directly compare results and ensure data comparability across sites[11][12][13].
References
- 1. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects. | Semantic Scholar [semanticscholar.org]
- 5. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ijpsr.com [ijpsr.com]
- 11. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle: External vs. Internal Standard Calibration for the Quantification of Granisetron
In the precise world of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. For a potent antiemetic agent like Granisetron, used in the management of nausea and vomiting often associated with cancer therapy, the choice of calibration method can significantly impact the reliability of analytical results. This guide provides a comprehensive comparison of external and internal standard calibration methods for the quantification of Granisetron, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data to inform their analytical method development.
The two primary approaches for calibration in chromatographic analysis are the external standard method and the internal standard method.[1] The external standard method is often favored for its simplicity, while the internal standard method is lauded for its ability to compensate for various analytical errors, leading to higher precision and accuracy.[2][3]
Core Principles: A Tale of Two Methods
The external standard method involves creating a calibration curve by plotting the response (e.g., peak area) of known concentrations of a pure Granisetron standard against their corresponding concentrations. The concentration of Granisetron in an unknown sample is then determined by interpolating its response from this calibration curve.[1] This method is straightforward but highly susceptible to variations in injection volume, instrument drift, and sample matrix effects.[2]
Conversely, the internal standard method involves adding a constant, known amount of a different, but structurally similar, compound—the internal standard—to all samples, standards, and blanks. The calibration curve is then constructed by plotting the ratio of the analyte (Granisetron) peak area to the internal standard peak area against the ratio of their concentrations. This ratiometric approach effectively corrects for variations in injection volume and other systematic errors.[1][4] For Granisetron analysis, compounds like Ondansetron or stable isotopically labeled Granisetron (e.g., Granisetron-d3) have been utilized as internal standards.[5][6]
Quantitative Performance: A Data-Driven Comparison
The following table summarizes the performance characteristics of external and internal standard methods for Granisetron analysis based on data from various validated analytical methods.
| Parameter | External Standard Method | Internal Standard Method | Key Considerations |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.998[7][8] | Typically ≥ 0.999[9][10] | Both methods demonstrate excellent linearity for Granisetron analysis. |
| Accuracy (% Recovery) | 98-102%[11] | 99-101%[9] | The internal standard method often provides slightly better accuracy due to its ability to correct for procedural errors.[4] |
| Precision (% RSD) | < 2%[9][12] | < 1.5%[11] | The internal standard method generally yields superior precision by compensating for injection volume variability.[4] |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL[9][12] | 0.05 - 1.94 µg/mL[5][6] | LOD is method-dependent and influenced by the detector used (e.g., UV, MS). |
| Limit of Quantitation (LOQ) | 0.15 - 0.45 µg/mL[9][13] | 0.1 - 5.90 µg/mL[5][6] | LOQ is also highly dependent on the analytical instrumentation. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Granisetron using both external and internal standard calibration.
External Standard Method Protocol (RP-HPLC)
This protocol is based on a validated RP-HPLC method for the estimation of Granisetron hydrochloride in bulk and pharmaceutical dosage forms.[8]
-
Standard Preparation: A stock solution of Granisetron hydrochloride (100 µg/mL) is prepared in a suitable solvent (e.g., methanol or mobile phase). A series of calibration standards are then prepared by diluting the stock solution to concentrations ranging from 16 µg/mL to 26 µg/mL.
-
Sample Preparation: The sample containing Granisetron is dissolved in the mobile phase and diluted to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 M Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) and acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 301 nm
-
-
Calibration and Quantification: The calibration standards are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration. The sample solution is then injected, and the concentration of Granisetron is determined from the calibration curve.
Internal Standard Method Protocol (LC-MS/MS)
This protocol is based on a validated LC-MS/MS method for the simultaneous analysis of Granisetron and its metabolite in human plasma.[10]
-
Standard and Internal Standard Preparation: Stock solutions of Granisetron and a suitable internal standard (e.g., stable isotopically labeled Granisetron) are prepared. Calibration standards are prepared by spiking blank plasma with varying concentrations of Granisetron and a constant concentration of the internal standard.
-
Sample Preparation: A fixed amount of the internal standard solution is added to a known volume of the plasma sample. The proteins are then precipitated (e.g., with acetonitrile), and the supernatant is collected for analysis.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Xselect HSS T3 analytical column
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4) in an isocratic mode
-
Mass Spectrometry: Tandem mass spectrometry operating in positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
-
Calibration and Quantification: The calibration standards are analyzed, and a calibration curve is generated by plotting the peak area ratio of Granisetron to the internal standard against the concentration ratio. The concentration of Granisetron in the sample is then calculated from this curve.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for external and internal standard calibration.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 3. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge [aijirenvial.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pjps.pk [pjps.pk]
- 6. thaiscience.info [thaiscience.info]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods in Clinical Trials
Ensuring data integrity and reliability across different analytical methods and laboratories is paramount in clinical trials. Cross-validation of analytical methods is a critical process to demonstrate that a validated method produces consistent and reliable results under different conditions, such as when analyses are performed in different laboratories or using different analytical techniques. [1][2] This guide provides a comprehensive comparison of scenarios requiring cross-validation, outlines detailed experimental protocols, and presents acceptance criteria in clearly structured tables.
When is Cross-Validation Necessary?
Cross-validation is essential to ensure the comparability of data generated throughout a clinical drug development program.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on when cross-validation should be performed.[4][5] Key scenarios include:
-
Inter-laboratory Comparison: When the same analytical method is used in different laboratories to analyze samples from the same clinical study.[6][7]
-
Different Analytical Methods: When different analytical methods are used to measure the same analyte within the same study or across different studies.[6][7] This is particularly relevant when comparing data from, for example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a ligand-binding assay (LBA).[7]
-
Changes in a Validated Method: When significant changes are made to a validated analytical method, a cross-validation against the original method may be required.
It is important to distinguish cross-validation from other related activities such as method transfer and partial validation. While method transfer aims to establish the capability of a receiving laboratory to perform a validated method, cross-validation focuses on comparing the data generated.[6] Partial validation is performed when minor changes are made to a validated method that do not fundamentally alter its characteristics.[8]
Experimental Protocols for Cross-Validation
A well-defined protocol is crucial for a successful cross-validation study. The protocol should include the experimental design, the samples to be analyzed, and the acceptance criteria.[9]
1. Sample Selection:
The selection of samples for cross-validation is critical and should ideally include both spiked quality control (QC) samples and incurred samples (actual study samples).[6][7]
-
Spiked QC Samples: These are prepared by adding a known concentration of the analyte to the biological matrix. They are used to assess the accuracy and precision of the methods being compared. Typically, QCs at low, medium, and high concentration levels are used.[2]
-
Incurred Samples: These are actual samples obtained from subjects in a clinical trial. The analysis of incurred samples provides a more realistic assessment of method performance as they contain the drug and its metabolites in their natural state.[7]
2. Experimental Design:
The same set of QC samples and incurred samples should be analyzed by both analytical methods or in both laboratories being compared.[6] The number of samples should be sufficient to provide statistically meaningful results.
Workflow for Cross-Validation:
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. criver.com [criver.com]
- 9. fda.gov [fda.gov]
A Researcher's Guide to Sample Extraction: A Comparative Analysis of Key Techniques
For researchers, scientists, and professionals in drug development, the journey to discovery begins with a critical first step: sample extraction. The quality and quantity of nucleic acids and proteins isolated from complex biological matrices directly impact the reliability and reproducibility of downstream applications. This guide provides an objective comparison of prevalent sample extraction techniques, supported by experimental data, to empower you in selecting the optimal method for your research needs.
This comprehensive overview delves into the performance of various DNA and protein extraction methods, including a detailed analysis of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). We present quantitative data in clearly structured tables, offer detailed experimental protocols for key techniques, and provide visual representations of complex biological pathways and experimental workflows to enhance understanding.
Performance Comparison of DNA Extraction Kits
The selection of a suitable DNA extraction kit is paramount for obtaining high-yield, high-purity DNA for sensitive downstream applications such as PCR, qPCR, and next-generation sequencing. The following table summarizes the performance of several commercial DNA extraction kits based on studies comparing their efficacy in isolating DNA from human blood and other sample types.[1][2][3]
| Kit Name | Sample Type | DNA Yield (µg/µl) | DNA Purity (A260/A280) | Processing Time | Cost per Sample | Reference |
| QIAamp DNA Investigator Kit | Human Blood | 55.5 | 1.85 | 50 minutes | $3.60 | [1] |
| Accuprep Genomic DNA Extraction Kit | Human Blood | 13.7 | 1.03 | 35 minutes | $1.50 | [1] |
| ZR Genomic DNA Kit | Human Blood | 17.1 | 2.0 | 25 minutes | $0.72 | [1] |
| QIAamp PowerFecal Pro DNA kit | Stool | High | >1.5 | - | - | [3] |
| Macherey Nucleospin Soil | Stool | High | >1.5 | - | - | [3] |
| Macherey Nucleospin Tissue | Stool | High | >1.5 | - | - | [3] |
| MagnaPure LC DNA isolation kit III | Stool | Low | >1.5 | - | - | [3] |
Performance Comparison of Protein Extraction Kits
The efficient extraction of proteins is crucial for a wide range of applications, including Western blotting, mass spectrometry, and enzyme assays. The choice of extraction kit can significantly influence protein yield and the purity of subcellular fractions. The following table compares the performance of five commercial kits for extracting membrane proteins from a colorectal carcinoma cell line.[4][5][6]
| Kit | Total Protein Yield (Membranous Fraction) (mg) | Purity of Membranous Fraction | Processing Time (hours) | Cost per Sample (€) | Reference |
| Kit I | - | Good separation, but substantial cytosolic contamination | ~1.5 | 26 | [6] |
| Kit II | 0.02 - 0.03 | Good separation for one of three membrane proteins | - | - | [6] |
| Kit III | - | Well-maintained all three membrane proteins | < 1 | 41 | [6] |
| Kit IV | - | - | - | - | [6] |
| Kit V | 0.3 - 0.5 | Inferior quality regarding purity and separation | - | - | [6] |
Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)
LLE and SPE are two of the most common techniques for sample cleanup and concentration, particularly in the analysis of drugs and their metabolites in biological fluids.
Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of a compound in two immiscible liquids.[7] It is a versatile technique but can be time-consuming and may suffer from issues like emulsion formation.
Solid-Phase Extraction (SPE) utilizes a solid sorbent to selectively adsorb the analyte of interest from a liquid sample.[7] SPE often provides cleaner extracts, higher analyte recovery, and is more amenable to automation compared to LLE.
The following table summarizes a comparison of LLE and SPE for the extraction of a variety of drug compounds from plasma.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | Very high and consistent | Lower, with more variability |
| Matrix Effects | Minimal | Higher variability |
| Efficiency for Acidic Analytes | High with a single method | Requires additional method development |
| Processing Time | Significantly faster | Slower |
| Automation Compatibility | High | Moderate |
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[8][9] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction.[9] SFE is particularly advantageous for the extraction of thermally labile compounds and for producing solvent-free extracts.[8]
Advantages of SFE over conventional solvent extraction include:
-
Reduced use of organic solvents: This minimizes environmental impact and health risks.[8]
-
Mild operating temperatures: This preserves the integrity of heat-sensitive compounds.[8]
-
High selectivity: The extraction can be tuned to target specific compounds.[9]
-
Faster extraction times: High diffusion rates of supercritical fluids lead to quicker extractions.[10]
However, SFE can have lower recovery for some compounds compared to solvent extraction, and the initial equipment cost is higher.[11]
The following table provides a qualitative comparison between SFE and conventional solvent extraction for natural products.
| Feature | Supercritical Fluid Extraction (SFE) | Conventional Solvent Extraction |
| Solvent | Supercritical fluids (e.g., CO2) | Organic solvents (e.g., hexane, ethanol) |
| Selectivity | High and tunable | Lower |
| Operating Temperature | Mild | Often elevated |
| Extraction Time | Generally faster | Can be lengthy |
| Solvent Residue | Minimal to none | Can be present |
| Environmental Impact | Low | Higher |
| Initial Cost | High | Low |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Basic Drugs from Human Plasma[13]
This protocol provides a general procedure for the extraction of basic or neutral drugs from human plasma using a polymeric SPE sorbent.
Materials:
-
Human plasma sample
-
Polymeric SPE cartridge (e.g., Bond Elut Plexa)
-
2% Ammonium hydroxide in deionized water
-
Methanol
-
5% Methanol in deionized water
-
0.1% Formic acid in 80:20 water:methanol (reconstitution solution)
-
SPE vacuum manifold
Procedure:
-
Sample Pretreatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.
-
Column Conditioning:
-
Condition the SPE cartridge with 500 µL of methanol.
-
Equilibrate the cartridge with 500 µL of deionized water.
-
-
Sample Loading: Load the pretreated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in deionized water to remove interferences.
-
Elution: Elute the analytes with 500 µL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solution for LC-MS/MS analysis.
Protocol 2: Supercritical Fluid Extraction (SFE) of Lipids[14]
This protocol outlines the general steps involved in extracting lipids from a solid matrix using SFE.
Equipment:
-
Supercritical Fluid Extractor
-
CO2 supply
-
Pressure vessel
-
Collection vessel
Procedure:
-
Sample Preparation: The solid sample (e.g., ground seeds, dried tissue) is placed into the extraction vessel.
-
System Pressurization and Heating: The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (above its critical temperature and pressure).
-
Extraction: The supercritical CO2 is passed through the extraction vessel. The high diffusivity and solvating power of the supercritical fluid allow it to penetrate the sample matrix and dissolve the lipids.
-
Collection: The lipid-laden supercritical fluid then flows into a collection vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, and the extracted lipids precipitate out for collection. The CO2 can then be recycled.
Visualizing Biological Complexity
To facilitate a deeper understanding of the intricate processes involved in cellular signaling and experimental procedures, we provide the following diagrams generated using the Graphviz DOT language.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparative Study of Seven Commercial Kits for Human DNA Extraction from Urine Samples Suitable for DNA Biomarker-Based Public Health Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of four DNA extraction kits efficiency for 16SrDNA microbiota profiling of diverse human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of five commercial extraction kits for subsequent membrane protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of five commercial extraction kits for subsequent membrane protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 10. Supercritical fluid extraction | Cyberlipid [cyberlipid.gerli.com]
- 11. quora.com [quora.com]
Evaluating the Robustness of Analytical Methods for Granisetron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of different analytical methods for the quantification of Granisetron, a selective 5-HT3 receptor antagonist widely used as an antiemetic. Robustness, a critical parameter in method validation, ensures the reliability and reproducibility of an analytical procedure when subjected to small, deliberate variations in method parameters. This document summarizes key experimental data, details methodologies, and visually represents workflows to aid in the selection and implementation of a suitable analytical method for your research or quality control needs.
Comparison of Analytical Methods for Granisetron
The most commonly employed analytical techniques for the quantification of Granisetron are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The following sections provide a comparative overview of their robustness based on published data.
RP-HPLC Methods
RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. Several RP-HPLC methods have been developed and validated for the determination of Granisetron in bulk and pharmaceutical dosage forms.[1]
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate (mL/min) | 0.8 | 4.82 | 1.15 | 4890 |
| 1.0 (Optimized) | 4.28 | 1.12 | 4950 | |
| 1.2 | 3.85 | 1.10 | 4910 | |
| Mobile Phase Composition (Buffer:Acetonitrile) | 72:28 | 4.51 | 1.14 | 4920 |
| 70:30 (Optimized) | 4.28 | 1.12 | 4950 | |
| 68:32 | 4.05 | 1.11 | 4930 | |
| pH of Mobile Phase | 2.8 | 4.35 | 1.13 | 4940 |
| 3.0 (Optimized) | 4.28 | 1.12 | 4950 | |
| 3.2 | 4.21 | 1.11 | 4960 | |
| Wavelength (nm) | 299 | No significant change in peak area | - | - |
| 301 (Optimized) | - | - | - | |
| 303 | No significant change in peak area | - | - | |
| Column Temperature (°C) | 23 | No significant change in peak area | - | - |
| 25 (Optimized) | - | - | - | |
| 27 | No significant change in peak area | - | - |
Key Findings: The data indicates that the RP-HPLC method is robust within the tested parameter variations. The retention time shows predictable shifts with changes in flow rate and mobile phase composition, while the tailing factor and theoretical plates remain well within acceptable limits, demonstrating the method's reliability. No marked changes in the chromatograms were observed when altering the wavelength and temperature.[2]
HPTLC Methods
HPTLC offers a simpler, high-throughput alternative for the quantification of Granisetron.[3]
| Parameter Varied | Variation | % RSD of Peak Area |
| Mobile Phase Composition (Chloroform:Methanol) | 82:18 | 0.98 |
| 80:20 (Optimized) | - | |
| 78:22 | 1.05 | |
| Amount of Mobile Phase (mL) | 18 | 1.11 |
| 20 (Optimized) | - | |
| 22 | 1.15 | |
| Wavelength (nm) | 299 | 1.13 |
| 301 (Optimized) | - | |
| 303 | 1.18 | |
| Development Distance (mm) | 75 | 1.21 |
| 80 (Optimized) | - | |
| 85 | 1.25 |
Key Findings: The low % RSD values for peak area under varied chromatographic conditions indicate the robustness of the HPTLC method.[4] This method is suitable for routine quality control analysis where high throughput is a key requirement.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. The following protocols are based on the validated methods discussed above.
RP-HPLC Method Protocol[2]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 v/v.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 301 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (25 °C).
-
Standard Solution Preparation: A stock solution of Granisetron hydrochloride is prepared in the mobile phase to a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Preparation: For tablet analysis, a quantity of powdered tablets equivalent to a single dose is dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution of known concentration.
-
Robustness Evaluation: The effect of small, deliberate variations in flow rate (±0.2 mL/min), mobile phase composition (±2%), pH of the buffer (±0.2 units), detection wavelength (±2 nm), and column temperature (±2 °C) is assessed by analyzing the system suitability parameters.[2]
HPTLC Method Protocol[4]
-
Chromatographic System: HPTLC system with a TLC scanner, applicator, and developing chamber.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of chloroform and methanol in a ratio of 80:20 v/v.[4]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for a distance of 80 mm.
-
Densitometric Analysis: Scan the developed plate at 301 nm.
-
Standard Solution Preparation: A stock solution of Granisetron hydrochloride is prepared in methanol (1000 ng/µL).
-
Sample Preparation: Extract a known quantity of powdered tablets with methanol, sonicate, and filter to obtain a clear solution.
-
Robustness Evaluation: Assess the effect of variations in mobile phase composition (±2%), amount of mobile phase (±2 mL), detection wavelength (±2 nm), and development distance (±5 mm) on the peak area.[4]
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes.
Caption: Workflow for a typical robustness study of an analytical method.
Caption: Relationship between varied parameters and performance indicators in robustness testing.
Alternative Analytical Methods
While RP-HPLC and HPTLC are predominant, other techniques have been reported for the determination of Granisetron. First-derivative spectrophotometry has been developed for the determination of Granisetron in the presence of its hydrolytic degradation products and preservatives.[5] This method offers a simpler and more rapid alternative for specific applications, particularly in the presence of known interferences.
Conclusion
Both RP-HPLC and HPTLC methods demonstrate good robustness for the quantification of Granisetron. The choice between these methods will depend on the specific requirements of the analysis. RP-HPLC offers higher resolution and is ideal for complex matrices, while HPTLC provides a high-throughput and cost-effective solution for routine quality control. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in selecting and implementing a robust and reliable analytical method for Granisetron.
References
A Researcher's Guide to Assessing and Mitigating the Impact of Metabolites on Assay Performance
In the fields of drug discovery, diagnostics, and fundamental biological research, the accurate measurement of molecular interactions and activities is paramount. However, the complex biochemical milieu of biological samples presents a significant challenge. Endogenous and exogenous metabolites can interfere with assay performance, leading to false positives, false negatives, and a costly misdirection of resources. This guide provides a comparative overview of common analytical platforms, detailing the types of metabolite interference encountered, mitigation strategies, and supporting experimental data to help researchers navigate this complex landscape.
Section 1: Comparing Analytical Platforms for Metabolite Interference
The choice of analytical platform is a critical first step in minimizing the impact of interfering metabolites. Each technology has its own strengths and vulnerabilities. Here, we compare three widely used platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Immunoassays, and High-Throughput Screening (HTS) systems.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile technique for metabolomics, offering high sensitivity and specificity. However, it is not immune to interference, primarily from isobars, isomers, and in-source fragmentation of other metabolites that can mimic the target analyte.[1][2][3] The sample matrix itself can also suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.[4]
Table 1: Performance Comparison of Sample Preparation Methods for LC-MS
| Sample Preparation Method | Typical Recovery | Matrix Effect Mitigation | Throughput | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | Good to High | Low to Moderate | High | Pro: Simple, fast, and inexpensive. Con: Less effective at removing interfering salts and phospholipids, leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Pro: Can effectively remove salts and some lipids. Con: More labor-intensive and uses larger volumes of organic solvents.[5] |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | Pro: Highly selective, effectively removes a wide range of interferences, leading to cleaner samples and reduced matrix effects.[6][7] Con: Method development can be more complex and costly. |
Data synthesized from multiple sources indicating general performance characteristics.[5][6][7]
Immunoassays
Immunoassays are widely used for their high throughput and ease of use in quantifying specific analytes. Their primary vulnerability lies in the specificity of the antibody used. Metabolites with structures similar to the target analyte can cross-react with the antibody, leading to an overestimation of the analyte's concentration and a high rate of false positives.[8][9] Studies comparing immunoassays to the gold-standard LC-MS/MS consistently show a positive bias in immunoassay results due to this cross-reactivity.[8][10]
Table 2: Comparison of Immunoassay vs. LC-MS/MS for Analyte Quantification
| Parameter | Immunoassay (IA) | LC-MS/MS | Key Findings |
| Specificity | Moderate to High | Very High | LC-MS/MS is considered the reference method due to its higher specificity and fewer interferences from cortisol metabolites.[8] |
| Correlation with LC-MS/MS | Good to Excellent (r = 0.950–0.989) | N/A (Reference Method) | Despite strong correlation, immunoassays consistently show a proportional positive bias.[8] |
| False Positive Rate | Higher | Lower | Immunoassays are prone to false positives due to antibody cross-reactivity with structurally similar metabolites.[9] |
| Bias | Proportional Positive Bias (-10.9% to -50.9% mean deviation) | N/A (Reference Method) | All tested immunoassays tended to overestimate urinary free cortisol levels compared to LC-MS/MS.[8] |
Data from a comparative study on urinary free cortisol measurement.[8]
High-Throughput Screening (HTS)
HTS platforms, especially those relying on fluorescence or luminescence, are susceptible to a wide range of interferences from library compounds themselves, which can be considered exogenous metabolites in this context. These interferences are a major source of false positives in drug discovery campaigns.[2][11]
Table 3: Common Interferences in Optical HTS Assays and Mitigation Strategies
| Interference Type | Mechanism | Mitigation Strategy / Alternative |
| Autofluorescence | Compound emits light in the same spectral region as the assay signal. | Pre-screen compounds for fluorescence; use red-shifted fluorophores; use time-resolved fluorescence.[12][13] |
| Fluorescence Quenching | Compound absorbs the excitation or emission energy of the fluorophore. | Counter-screen for quenchers; use a different fluorophore or detection technology.[1] |
| Chemical Reactivity | Compound covalently modifies and inactivates assay components (e.g., enzymes). | Include reducing agents like DTT in the assay buffer to identify thiol-reactive compounds; perform mechanism of action studies.[11] |
| Compound Aggregation | Compound forms aggregates that non-specifically inhibit enzymes. | Add non-ionic detergents (e.g., Triton X-100) to the assay buffer; confirm hits in the presence and absence of detergent.[2] |
An alternative to traditional optical HTS is the use of label-free technologies like high-throughput mass spectrometry (HTS-MS), which avoids optical interference by directly detecting the mass of the substrate and product.[14]
Section 2: Experimental Protocols
Detailed and robust experimental protocols are essential for identifying and mitigating metabolite interference.
Protocol: Solid-Phase Extraction (SPE) for Metabolite Clean-up
This protocol provides a general workflow for removing interfering metabolites from biological samples prior to LC-MS analysis.
-
Sorbent Selection: Choose an SPE sorbent based on the properties of the target analyte and the interfering metabolites (e.g., reversed-phase, normal-phase, ion-exchange).[15]
-
Conditioning: Pass a strong organic solvent (e.g., 1-2 column volumes of methanol) through the sorbent to activate it.[15]
-
Equilibration: Flush the sorbent with a solvent that matches the polarity of the sample matrix (e.g., 1-2 column volumes of water or buffer). This step is crucial for consistent analyte retention.[15]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5–1 mL/min) to ensure efficient binding of the analyte to the sorbent.[15]
-
Washing: Pass a solvent of intermediate strength (strong enough to remove weakly bound interferences but not the analyte) through the cartridge. This is a critical step for removing matrix components.[16]
-
Elution: Elute the target analyte from the sorbent using a strong solvent that disrupts the analyte-sorbent interaction. Use a minimal volume to keep the analyte concentrated.[16]
-
Post-Elution Processing: The eluted sample can be evaporated and reconstituted in a solvent compatible with the analytical instrument if further concentration is needed.[17]
Protocol: Assessing Autofluorescence Interference in Cell-Based Assays
This protocol helps to identify interference from fluorescent compounds or endogenous cellular components in HCS.
-
Prepare Control Wells:
-
Blank: Media only (to measure background from media components like phenol red and serum).[12]
-
Unstained Cells: Cells treated with vehicle only (to measure endogenous cellular autofluorescence, e.g., from NADH and FAD).[1]
-
Compound Only: Test compounds in media without cells (to measure intrinsic compound fluorescence).
-
-
Image Acquisition: Acquire images of all control and experimental wells using the same instrument settings (excitation/emission wavelengths, exposure time) as the primary assay.
-
Data Analysis:
-
Quantify the fluorescence intensity in each control well.
-
A high signal in the "Unstained Cells" wells indicates significant cellular autofluorescence. Consider using red-shifted dyes, as cellular autofluorescence is most prominent in the blue-green spectrum.[12]
-
A high signal in the "Compound Only" wells identifies hit compounds that are autofluorescent. These should be flagged as potential false positives.
-
-
Calculate Signal-to-Background (S/B): Compare the signal from your fluorescent probe in treated cells to the background from the appropriate controls. A low S/B ratio may indicate that interference is masking the true biological signal.
Section 3: Visualizing Workflows and Interference Mechanisms
Diagrams can clarify complex experimental workflows and abstract concepts. The following are generated using the DOT language for Graphviz.
Caption: Workflow for identifying and triaging interfering compounds.
Caption: Common sources of metabolite interference in LC-MS analysis.
Caption: Hypothetical signaling pathway illustrating points of metabolite interference.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. affinisep.com [affinisep.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. criver.com [criver.com]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 7-Hydroxy Granisetron-d3. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining clear, step-by-step operational plans.
Hazard Identification and Classification
This compound, as a derivative of Granisetron, should be handled with care. The hydrochloride salt of the non-deuterated form, 7-Hydroxygranisetron, is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
A summary of the hazard information is provided in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) |
| Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) |
| Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3) |
| Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive ensemble of personal protective equipment is mandatory to prevent exposure when handling this compound.[2] The required PPE includes, but is not limited to, the following:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves are required.[3][4] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect from splashes. A face shield may be necessary for splash-prone procedures.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[1][5] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following step-by-step guide outlines the safe handling procedure for this compound.
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Review the Safety Data Sheet (SDS) for 7-Hydroxygranisetron.[1]
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]
-
Carefully remove and dispose of gloves and any other contaminated disposable materials in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound, including weighing paper, gloves, and paper towels, should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][6] Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
